Sulfacetamide (sodium monohydrate)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12N2NaO4S+ |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylacetamide;hydrate |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1; |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Antibacterial Mechanism of Action of Sulfacetamide Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibacterial mechanism of action of sulfacetamide (B1682645) sodium monohydrate. Sulfacetamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, an essential metabolic pathway for bacterial growth and replication. This document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism, offering a valuable resource for researchers and professionals in the field of antimicrobial drug development.
Introduction: The Bacterial Folic Acid Synthesis Pathway as a Therapeutic Target
The biosynthesis of folic acid (vitamin B9) is a fundamental metabolic pathway for many microorganisms, providing the necessary precursors for the synthesis of nucleic acids and certain amino acids.[1] Crucially, mammals do not possess this de novo synthesis pathway and instead obtain folate from their diet. This metabolic distinction makes the bacterial folic acid synthesis pathway an ideal target for the development of selective antimicrobial agents.
Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] Sulfonamide antibiotics, including sulfacetamide, are structural analogs of PABA and function as competitive inhibitors of DHPS, thereby blocking the production of dihydrofolic acid and arresting bacterial growth.[3]
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The antibacterial activity of sulfacetamide sodium monohydrate is primarily attributed to its role as a competitive antagonist of PABA.[3] Due to its structural similarity to PABA, sulfacetamide binds to the active site of DHPS, preventing the natural substrate from binding and halting the synthesis of 7,8-dihydropteroate. This action is bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacterial cells.[4] The host's immune system is then able to clear the inhibited bacteria.
The key steps in the mechanism are as follows:
-
Structural Mimicry: Sulfacetamide's molecular structure closely resembles that of PABA.
-
Competitive Binding: Sulfacetamide competes with PABA for the active site of the DHPS enzyme.
-
Enzyme Inhibition: By binding to DHPS, sulfacetamide prevents the formation of the enzyme-substrate complex with PABA.
-
Disruption of Folic Acid Synthesis: The inhibition of DHPS blocks the production of 7,8-dihydropteroate, a crucial intermediate in the folic acid synthesis pathway.
-
Bacteriostasis: The lack of folic acid precursors inhibits the synthesis of nucleotides and amino acids, leading to the cessation of bacterial growth and replication.
dot
Quantitative Analysis of Antibacterial Activity
The efficacy of sulfacetamide and other sulfonamides can be quantified through various in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) against DHPS, the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) |
| Sulfacetamide | Arabidopsis thaliana DHPS | 9.6 | Not Reported |
| Sulfadiazine | Escherichia coli DHPS | Not Reported | 2.5[5] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli DHPS | 20[5] | 5.9[5] |
Table 1: Inhibitory Activity of Sulfonamides against Dihydropteroate Synthase. This table summarizes the reported IC50 and Ki values for sulfacetamide and other sulfonamides against DHPS from different sources.
The antibacterial spectrum of sulfacetamide has been evaluated against various clinical isolates.
| Bacterial Species | MIC Range |
| Various Clinical Isolates | 0.006% - 6.4% (Sodium Sulfacetamide)[6] |
| Staphylococcus aureus | MIC80: 25 - 50 µg/mL |
| Escherichia coli | High resistance reported[7] |
| Pseudomonas aeruginosa | Generally resistant[4] |
| Streptococcus pneumoniae | Susceptibility variable |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfacetamide against Various Bacteria. This table presents the reported MIC values, indicating the concentration of sulfacetamide required to inhibit the growth of different bacterial species.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)
This continuous spectrophotometric assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.
Principle: DHPS catalyzes the formation of 7,8-dihydropteroate from DHPPP and PABA. The product is then reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Sulfacetamide sodium monohydrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPS, DHFR, DHPPP, PABA, NADPH, and sulfacetamide in the assay buffer.
-
Create serial dilutions of sulfacetamide to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of sulfacetamide to the test wells. Include a control well with no inhibitor.
-
Add DHPS and DHFR to all wells.
-
Add PABA to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DHPPP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfacetamide sodium monohydrate
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the test bacterium in an appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of sulfacetamide in a suitable solvent.
-
Perform serial two-fold dilutions of the sulfacetamide stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of sulfacetamide at which there is no visible growth.
-
dot
Conclusion
Sulfacetamide sodium monohydrate remains a clinically relevant bacteriostatic agent due to its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase. By disrupting the essential folic acid synthesis pathway in susceptible bacteria, it effectively halts their growth and proliferation. The quantitative data, while necessitating further specific research for sulfacetamide against key bacterial pathogens, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals. A thorough understanding of this mechanism is crucial for the rational design of new antimicrobial agents and for combating the growing threat of antibiotic resistance.
References
- 1. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PREVALENCE OF SULFONAMIDE AND FLORFENICOL RESISTANCE GENES IN ESCHERICHIA COLI ISOLATED FROM YAKS (BOS GRUNNIENS) AND HERDSMEN IN THE TIBETAN PASTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfacetamide Sodium Monohydrate: An In-depth Technical Guide on its Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfacetamide (B1682645) sodium, a well-established sulfonamide antibiotic, has long been utilized for its antibacterial properties, primarily in dermatology and ophthalmology. While its mechanism of action against bacteria is well-documented, its potential as an antifungal agent is an area of growing interest. This technical guide provides a comprehensive overview of the current research on the antifungal activity of sulfacetamide sodium monohydrate. It delves into its mechanism of action, summarizes available quantitative data on its efficacy, and provides detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the antifungal applications of this compound.
Introduction
Sulfacetamide sodium is the sodium salt of sulfacetamide, an antibiotic belonging to the sulfonamide class. Its primary mode of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of prokaryotes. Folic acid is a vital precursor for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. While the focus has historically been on its antibacterial effects, evidence suggests that sulfacetamide sodium also exhibits activity against certain fungal pathogens. This guide explores the scientific basis for this antifungal activity and provides the necessary technical details for its further investigation.
Mechanism of Antifungal Action
The antifungal activity of sulfacetamide sodium monohydrate is believed to mirror its antibacterial mechanism—the inhibition of the folic acid biosynthesis pathway. Fungi, like bacteria, synthesize their own folic acid, making this pathway a viable target for antimicrobial agents.
Inhibition of Dihydropteroate Synthase (DHPS)
The primary target of sulfacetamide in fungi is the enzyme dihydropteroate synthase (DHPS). Sulfacetamide acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA). By binding to the active site of DHPS, sulfacetamide prevents the synthesis of dihydropteroate, a precursor to dihydrofolic acid and subsequently tetrahydrofolic acid. Tetrahydrofolic acid is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately inhibits fungal growth.
Quantitative Data on Antifungal Activity
Quantitative data on the antifungal activity of sulfacetamide sodium monohydrate is limited, with much of the research focusing on sulfonamide derivatives. However, some studies provide insights into its potential efficacy.
| Fungal Species | Drug | Concentration/MIC | Efficacy/Outcome | Reference |
| Malassezia furfur (causative agent of Tinea versicolor) | 10% Sodium Sulfacetamide Lotion | Twice daily for 2 weeks | Less effective than 1% Clotrimazole lotion | [1] |
| Various Fungi | New Sulfacetamide Derivatives | 25-200 µg/mL | Showed significant antifungal activity | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The lack of extensive, publicly available MIC data for sulfacetamide sodium monohydrate against a broad range of fungal pathogens highlights a significant area for future research.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the antifungal activity of sulfacetamide sodium monohydrate. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
Materials:
-
Sulfacetamide sodium monohydrate
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of sulfacetamide sodium monohydrate in a suitable solvent (e.g., water or DMSO) at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure absorbance.
Future Directions and Conclusion
The existing body of research suggests that sulfacetamide sodium monohydrate possesses antifungal properties, likely through the inhibition of the fungal folic acid synthesis pathway. However, there is a clear need for more extensive research to fully characterize its antifungal spectrum and potency. Future studies should focus on:
-
Broad-Spectrum MIC Testing: Determining the MIC of sulfacetamide sodium monohydrate against a wide range of clinically relevant fungi, including Candida species, Aspergillus species, and dermatophytes.
-
Mechanism of Action Studies: Confirming the inhibition of fungal DHPS and investigating other potential antifungal mechanisms.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of sulfacetamide sodium monohydrate in animal models of fungal infections.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with other antifungal agents.
References
In-Depth Technical Guide: Dihydropteroate Synthase (DHPS) Inhibition Kinetics by Sulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibition kinetics of dihydropteroate (B1496061) synthase (DHPS) by sulfacetamide (B1682645), a competitive sulfonamide antibiotic. It details the mechanism of action, summarizes key kinetic parameters, and provides a detailed experimental protocol for determining the inhibition constant (K_i). This document is intended to serve as a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[3] Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting DHPS.[1][3]
Sulfacetamide is a sulfonamide antibiotic that acts as a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1] By competing with PABA for the active site of the enzyme, sulfacetamide effectively blocks the synthesis of dihydropteroate, a precursor to folic acid. This leads to the depletion of essential downstream metabolites and ultimately inhibits microbial growth.[3] Understanding the inhibition kinetics of sulfacetamide against DHPS is crucial for the development of more potent and specific antimicrobial therapies.
Mechanism of Action: Competitive Inhibition
Sulfacetamide exhibits a competitive inhibition mechanism against dihydropteroate synthase.[4] This means that sulfacetamide and the enzyme's natural substrate, p-aminobenzoic acid (PABA), compete for binding to the same active site on the DHPS enzyme. The binding of sulfacetamide to the active site is reversible.
The key characteristics of this competitive inhibition are:
-
Increased Apparent K_m : The Michaelis constant (K_m) for PABA appears to increase in the presence of sulfacetamide. This indicates that a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (V_max).
-
Unchanged V_max : The maximum rate of the enzymatic reaction (V_max) remains unchanged in the presence of the inhibitor. At sufficiently high substrate concentrations, the effect of the competitive inhibitor can be overcome.
This mechanism is a hallmark of sulfonamide action against DHPS and is fundamental to their bacteriostatic effect.[3]
Quantitative Inhibition Data
| Inhibitor | Enzyme Source | Inhibition Parameter | Value (µM) |
| Sulfacetamide | Arabidopsis thaliana DHPS | IC50 | 9.6[4] |
| Sulfadiazine (B1682646) | Escherichia coli DHPS | K_i | 2.5[5] |
Note: The K_i value for sulfadiazine is provided for comparative purposes to illustrate the range of potencies observed for other sulfonamides against a bacterial DHPS.
Signaling Pathway and Experimental Workflow
Folic Acid Biosynthesis Pathway
The following diagram illustrates the role of dihydropteroate synthase in the folic acid biosynthesis pathway and the point of inhibition by sulfacetamide.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Sulfacetamide Sodium Monohydrate for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfacetamide (B1682645) sodium monohydrate, a widely used sulfonamide antibiotic. The information presented herein is intended to support research and development activities by providing detailed data and standardized experimental protocols.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation design, and quality control. The key properties of Sulfacetamide sodium monohydrate are summarized below.
Data Summary
The following tables provide quantitative data on the essential physicochemical properties of Sulfacetamide sodium monohydrate.
| Property | Value |
| Chemical Name | N-[(4-aminophenyl)sulfonyl]-acetamide, monosodium salt, monohydrate |
| Synonyms | Soluble sulfacetamide, N-Sulfanilylacetamide monosodium salt monohydrate |
| CAS Number | 6209-17-2 |
| Molecular Formula | C₈H₉N₂NaO₃S·H₂O |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to yellowish-white crystalline powder |
| Melting Point | Approximately 182-184 °C for the anhydrous form, with the monohydrate melting around 257 °C.[1] |
| pKa | pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4[1] |
| Solubility | Description |
| Water | Freely soluble (1 part in ~2.5 parts water).[2] The solubility in water is approximately 50 mg/mL.[3][4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 5 mg/mL. |
| Ethanol | Slightly soluble. |
| Acetone | Sparingly soluble. |
| Chloroform, Ether, Benzene | Insoluble or practically insoluble.[1][2] |
| Dimethylformamide (DMF) | Soluble at approximately 20 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Soluble at approximately 15 mg/mL. |
| Crystallographic Data (for the monohydrate) | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Dimensions | a = 6.617 Å, b = 23.771 Å, c = 7.014 Å |
| Cell Angles | β = 103.12° |
| Cell Volume | 1074.2 ų |
| Molecules per Unit Cell (Z) | 4 |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfacetamide sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a crucial intermediate in the bacterial synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[5] By mimicking the structure of PABA, sulfacetamide competitively binds to DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting a bacteriostatic effect.[5][6]
Caption: Inhibition of bacterial folic acid synthesis by Sulfacetamide.
Experimental Protocols
The following section outlines detailed methodologies for determining the key physicochemical properties of Sulfacetamide sodium monohydrate.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for physicochemical characterization.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the principle of equilibrating an excess of the solid drug in a solvent to achieve a saturated solution, followed by quantification of the dissolved drug.
Materials:
-
Sulfacetamide sodium monohydrate
-
Purified water
-
Phosphate buffer solutions (pH 5.0, 7.4)
-
Volumetric flasks
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Sulfacetamide sodium monohydrate to separate flasks containing purified water and each buffer solution.
-
Ensure a solid phase remains visible in each flask.
-
-
Equilibration:
-
Place the flasks in a mechanical shaker or incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Measure the concentration of Sulfacetamide sodium in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Determination of Melting Point (Capillary Method)
This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
Materials:
-
Sulfacetamide sodium monohydrate, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
Procedure:
-
Sample Preparation:
-
Ensure the Sulfacetamide sodium monohydrate sample is dry and finely powdered.
-
Introduce a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Pack the powder tightly by tapping the sealed end of the tube on a hard surface.
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, constant rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between these two temperatures.
-
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) by titrating a solution of the drug with a strong acid or base and monitoring the pH change.
Materials:
-
Sulfacetamide sodium monohydrate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of Sulfacetamide sodium monohydrate and dissolve it in a known volume of purified water.
-
Add KCl to the solution to maintain a constant ionic strength.
-
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Add the titrant (HCl for the sulfonamide group, NaOH for the amino group) in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
This protocol provides a general workflow for determining the three-dimensional atomic arrangement of a crystalline solid.
Materials:
-
High-purity Sulfacetamide sodium monohydrate
-
Suitable solvent(s) for crystallization
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Grow single crystals of Sulfacetamide sodium monohydrate of suitable size and quality (typically 0.1-0.3 mm in all dimensions) using a suitable crystallization technique (e.g., slow evaporation of a saturated solution, vapor diffusion).
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on the goniometer head of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 3. studylib.net [studylib.net]
- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
Solubility of Sulfacetamide Sodium Monohydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sulfacetamide (B1682645) sodium monohydrate in various organic solvents. The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a resource for researchers and professionals involved in drug development, formulation, and chemical analysis.
Introduction
Sulfacetamide sodium monohydrate is a sulfonamide antibiotic commonly used in topical and ophthalmic preparations to treat bacterial infections. Its solubility in different solvents is a critical physicochemical property that influences its formulation, bioavailability, and analytical characterization. This guide summarizes the available quantitative and qualitative solubility data and provides a detailed experimental protocol for its determination.
Solubility Data
The solubility of sulfacetamide sodium monohydrate is significantly influenced by the polarity of the solvent and the temperature. While comprehensive quantitative data across a wide range of organic solvents is limited in publicly accessible literature, the following tables summarize the available information.
Quantitative Solubility Data
The following data has been collated from various technical sources. It is important to note that the temperature for these solubility measurements was not consistently specified in the source documents.
| Organic Solvent | Chemical Class | Solubility (mg/mL) |
| Dimethylformamide (DMF) | Amide | ~20[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~15[1] |
| Ethanol (B145695) | Alcohol | ~1[1] |
Qualitative Solubility Descriptions
Qualitative assessments of sulfacetamide sodium monohydrate's solubility have been reported in several publications.
| Organic Solvent | Solubility Description |
| Alcohol | Sparingly soluble[2] |
| Ethanol | Slightly soluble[2] |
| Acetone | Slightly soluble[2] |
| Benzene | Practically insoluble[2] |
| Chloroform | Practically insoluble[2] |
| Ether | Practically insoluble[2] |
Solubility in a Binary Solvent System: Ethanol-Water Mixtures
A study on the solubility of the related compound, sulfacetamide (not the sodium monohydrate salt), in ethanol-water mixtures at various temperatures provides valuable insights into the effects of co-solvency and temperature. The mole fraction solubility of sulfacetamide was found to increase with both rising temperature and increasing ethanol proportion, reaching a maximum in a mixture with a high concentration of ethanol[3]. This suggests that for sulfacetamide and likely its salt form, the solubility can be significantly modulated by adjusting the composition of the solvent system and the temperature.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of sulfacetamide sodium monohydrate in an organic solvent using the widely accepted shake-flask method, followed by quantification using UV-Vis spectrophotometry.
Principle
The shake-flask method is a classical technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Materials and Equipment
-
Sulfacetamide Sodium Monohydrate (pure substance)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers or screw-cap vials
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer
-
Analytical balance
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of sulfacetamide sodium monohydrate and add it to a conical flask or vial.
-
Add a known volume of the organic solvent to the flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely seal the flask and place it in a temperature-controlled shaker.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
To further ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a volumetric flask to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of sulfacetamide sodium monohydrate of known concentrations in the chosen organic solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for sulfacetamide sodium in that solvent.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of sulfacetamide sodium monohydrate solubility.
Caption: Experimental workflow for determining the solubility of sulfacetamide sodium monohydrate.
Conclusion
The solubility of sulfacetamide sodium monohydrate in organic solvents is a key parameter for its application in pharmaceutical sciences. This guide provides the currently available quantitative and qualitative solubility data, highlighting the need for more comprehensive studies in a wider range of solvents and at various temperatures. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own solubility determinations, contributing to a better understanding of this important active pharmaceutical ingredient.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Sulfacetamide Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium, a well-established sulfonamide antibiotic, is a cornerstone in the topical treatment of various bacterial infections.[1][2][3] Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which are in turn dictated by its solid-state structure. This technical guide provides an in-depth analysis of the crystal structure of Sulfacetamide Sodium Monohydrate (Na⁺·C₈H₉N₂O₃S⁻·H₂O), offering a foundational understanding for researchers in drug development and materials science. The structural insights presented herein are crucial for formulation design, stability studies, and understanding the drug's mechanism of action at a molecular level.
The determination of the three-dimensional atomic arrangement in the crystalline lattice provides invaluable information on intermolecular interactions, conformational preferences, and the role of solvent molecules, all of which influence the bulk properties of the active pharmaceutical ingredient (API).
Crystallographic Data Summary
The crystal structure of Sulfacetamide Sodium Monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.617(2) Å |
| b | 23.771(4) Å |
| c | 7.014(1) Å |
| α | 90° |
| β | 103.12(3)° |
| γ | 90° |
| Unit Cell Volume | 1074.2(2) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.578 Mg m⁻³ |
| Measured Density (Dm) | 1.580(1) Mg m⁻³ |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Temperature | 293 K |
| Final R-factor | 0.069 for 2161 observed reflections |
Data sourced from Patel, H. C., & Singh, T. P. (1987). Structure of Sodium N-(p-Aminobenzenesulfonyl)acetamide Monohydrate (Sodium Sulfacetamide Monohydrate). Acta Crystallographica Section C: Crystal Structure Communications, 43(5), 844–847.[4]
Molecular and Crystal Structure Analysis
The asymmetric unit of the crystal structure contains one sulfacetamide anion, one sodium cation, and one water molecule.[4] The sodium ion is coordinated in a five-fold manner. The bonding around the sulfur atom exhibits a slight distortion from ideal tetrahedral geometry. A notable conformational feature of the sulfacetamide molecule is the gauche conformation about the S-N bond, with a torsion angle of 81.3(5)°.[4]
The overall crystal structure is stabilized by a complex and extensive network of intermolecular forces. These include interdigitating hydrogen bonds, van der Waals forces, and coordination bonds involving the sodium ions.[4] This intricate network of interactions is fundamental to the stability and physical properties of the crystalline solid.
Experimental Protocols
The determination of the crystal structure of Sulfacetamide Sodium Monohydrate involved the following key experimental stages:
Crystal Growth
Suitable single crystals for X-ray diffraction analysis were obtained by slow evaporation of an aqueous solution of sulfacetamide sodium.
X-ray Data Collection
A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer equipped with a copper radiation source (Cu Kα, λ = 1.5418 Å).[4] A total of 2161 observed reflections were used in the structure determination and refinement.[4]
Structure Solution and Refinement
The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The final R-factor for the refinement was 0.069, indicating a good agreement between the observed and calculated structure factors.[4]
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the crystal structure analysis of a small molecule pharmaceutical compound like Sulfacetamide Sodium Monohydrate.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of Sulfacetamide Sodium Monohydrate reveals a complex and well-defined three-dimensional architecture stabilized by a variety of intermolecular interactions. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for scientists and researchers. This fundamental knowledge is critical for controlling the solid-state properties of sulfacetamide sodium, ensuring the development of stable, safe, and effective pharmaceutical formulations. Further studies, including polymorphism screening and computational modeling, can build upon this structural foundation to further elucidate the material properties of this important antibiotic.
References
An In-depth Technical Guide to the Antibacterial Spectrum of Sulfacetamide Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide (B1682645) sodium monohydrate, a well-established sulfonamide antibiotic, continues to be a relevant agent in topical and ophthalmic antimicrobial therapy. This technical guide provides a comprehensive overview of its antibacterial spectrum of activity, focusing on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action. By presenting a consolidated resource, this document aims to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Introduction
Sulfacetamide is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It exerts its effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, a critical component in the folic acid synthesis pathway.[1][2] This pathway is essential for the production of nucleic acids and certain amino acids, and its disruption halts bacterial growth and replication.[2] While humans obtain folic acid from their diet, bacteria must synthesize it de novo, providing a basis for the selective toxicity of sulfonamides.[3] This guide delves into the specific antibacterial activity of sulfacetamide sodium monohydrate against a range of clinically relevant bacteria.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfacetamide's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[2] It acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfacetamide prevents the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid, the biologically active form of folate. This disruption of the folate pathway leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1][2]
Figure 1: Sulfacetamide's competitive inhibition of dihydropteroate synthase in the bacterial folate pathway.
Antibacterial Spectrum of Activity
Sulfacetamide exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][4] However, the emergence of resistance has limited its systemic use, and it is now primarily employed in topical and ophthalmic formulations.[5][6]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfacetamide for various bacterial species. It is important to note that MIC values can vary between different strains of the same species.
| Gram Stain | Bacterial Species | MIC (µg/mL) | Reference(s) |
| Gram-Negative | Escherichia coli | 20 | [1] |
| Gram-Positive | Staphylococcus aureus | 50 | [1] |
| Gram-Positive | Streptococcus pneumoniae | Susceptible | [2][7][8] |
| Gram-Positive | Streptococcus pyogenes | Generally Susceptible | [9] |
| Gram-Positive | Streptococcus (viridans group) | Susceptible | [2][8][10] |
| Gram-Negative | Haemophilus influenzae | Susceptible | [2][8][10] |
| Gram-Negative | Klebsiella species | Susceptible | [2][8][10] |
| Gram-Negative | Enterobacter species | Susceptible | [2][8][10] |
Note: "Susceptible" indicates that the organism is generally considered to be within the therapeutic range of sulfacetamide, although specific MIC values were not consistently found in the cited literature. It is important to note that a significant percentage of staphylococcal isolates are resistant to sulfa drugs.[2][10] Topically applied sulfonamides do not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa.[2][10]
Experimental Protocols for Susceptibility Testing
The determination of the in vitro susceptibility of bacteria to sulfacetamide sodium monohydrate is crucial for understanding its efficacy. The following are detailed methodologies for two standard assays: Broth Microdilution and Agar (B569324) Dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium.[2]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sulfacetamide sodium monohydrate working solution
Protocol:
-
Preparation of Sulfacetamide Dilutions: Prepare a serial two-fold dilution of the sulfacetamide working solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar for 18-24 hours. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (CAMHB with inoculum but no antibiotic) and a sterility control well (CAMHB only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulfacetamide that completely inhibits visible growth of the organism as detected by the unaided eye. For sulfonamides, slight growth (≤20% of the growth in the control well) may be disregarded.[2]
Figure 2: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Dilution Method
This method determines the MIC of an antimicrobial agent on a solid medium.[9]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sulfacetamide sodium monohydrate working solution
Protocol:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apec.org [apec.org]
- 4. Susceptibility of Ocular Surface Bacteria to Various Antibiotic Agents in a Romanian Ophthalmology Clinic | MDPI [mdpi.com]
- 5. Clinical utility of antimicrobial susceptibility measurement plate covering formulated concentrations of various ophthalmic antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. SULFACETAMIDE SODIUM OPHTHALMIC SOLUTION USP, 10% [dailymed.nlm.nih.gov]
Understanding the bacteriostatic effects of Sulfacetamide sodium
An In-depth Technical Guide to the Bacteriostatic Effects of Sulfacetamide (B1682645) Sodium
Introduction
Sulfacetamide sodium is a synthetic sulfonamide antibiotic renowned for its bacteriostatic properties.[1] It is widely utilized in topical formulations, particularly for ophthalmic and dermatological infections, to inhibit the proliferation of a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning sulfacetamide sodium's bacteriostatic effects, presents available quantitative data on its efficacy, details standardized experimental protocols for its evaluation, and offers visual representations of key pathways and processes for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The primary antibacterial action of sulfacetamide sodium is not to kill bacterial cells directly (bactericidal) but to inhibit their growth and replication (bacteriostatic).[4][5] This is achieved by targeting the essential bacterial metabolic pathway for folic acid synthesis.
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a critical precursor for the synthesis of nucleotides (specifically purines and thymidine) and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1]
The key steps in this mechanism are:
-
PABA as a Substrate: Bacteria utilize para-aminobenzoic acid (PABA) as a crucial substrate.
-
Role of DHPS: The enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the conversion of PABA into dihydropteroate, a vital step in the folic acid synthesis pathway.[2][3]
-
Competitive Inhibition: Sulfacetamide sodium is a structural analog of PABA.[6] Due to this structural similarity, it competes with PABA for the active site of the DHPS enzyme.
-
Pathway Interruption: When sulfacetamide sodium binds to the DHPS enzyme, it prevents PABA from binding, thereby blocking the synthesis of dihydropteroate and, consequently, halting the production of folic acid.[1][2] This starves the bacteria of essential precursors for cell division and growth.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. SULFACETAMIDE SODIUM [dailymed.nlm.nih.gov]
- 3. A Comprehensive Review of Sulfacetamide sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. Sodium Sulfacetamide 9.8% and Sulfur 4.8% Cleanser [dailymed.nlm.nih.gov]
- 5. Sulfacetamide Sodium | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Sulfacetamide Sodium Monohydrate: A Technical Guide to its Role in Folic Acid Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide (B1682645) sodium monohydrate is a sulfonamide antibiotic that exerts its bacteriostatic effect by inhibiting the de novo synthesis of folic acid in prokaryotes. As a structural analog of para-aminobenzoic acid (PABA), sulfacetamide competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS), a critical component of the folate biosynthesis pathway. This inhibition halts the production of dihydrofolate, a precursor essential for nucleotide and amino acid synthesis, thereby arresting bacterial growth and replication. This technical guide provides an in-depth analysis of the mechanism of action of sulfacetamide, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction: The Folic Acid Synthesis Pathway as a Key Antimicrobial Target
The folic acid (vitamin B9) synthesis pathway is a validated and highly successful target for antimicrobial agents. Most bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[1] This metabolic distinction allows for the selective targeting of the bacterial pathway without affecting the host.
The central enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1] This molecule is subsequently converted to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
Sulfacetamide's efficacy as an antibiotic stems from its structural similarity to PABA. This molecular mimicry allows it to act as a competitive inhibitor of DHPS.[1] By binding to the PABA-binding site on the enzyme, sulfacetamide prevents the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a bacteriostatic effect, where bacterial growth and replication are halted.[1]
Visualization of the Folic Acid Synthesis Pathway and Sulfacetamide's Site of Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfacetamide.
Figure 1: Bacterial folic acid synthesis pathway and the competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfacetamide.
Quantitative Analysis of DHPS Inhibition
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Sulfacetamide | Arabidopsis thaliana | 9.6 | Not Reported | [2] |
| Sulfadiazine | Escherichia coli | Not Reported | 2.5 | [3] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 | 5.9 | [3] |
| Sulfadoxine | Plasmodium falciparum (sensitive) | Not Reported | 0.14 | [4] |
| Sulfadoxine | Plasmodium falciparum (resistant) | Not Reported | 112 | [4] |
Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition
A widely used method for determining the inhibitory activity of compounds against DHPS is a continuous spectrophotometric assay. This assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, allowing for the real-time monitoring of enzyme activity.
Assay Principle
DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. In the coupled assay, an excess of DHFR is added, which immediately reduces the dihydropteroate product to tetrahydrofolate, using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[5]
Reagents and Materials
-
Enzymes:
-
Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest (e.g., E. coli, S. aureus).
-
Recombinant Dihydrofolate Reductase (DHFR) (in excess).
-
-
Substrates and Cofactors:
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
para-Aminobenzoic acid (PABA).
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).
-
-
Inhibitor:
-
Sulfacetamide sodium monohydrate.
-
-
Buffer and Solutions:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution.
-
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Temperature-controlled cuvette holder or plate reader (37°C).
-
Standard laboratory pipettes.
-
96-well UV-transparent microplates (for high-throughput screening).
-
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for determining the IC50 of sulfacetamide.
Figure 2: Step-by-step workflow for the DHPS inhibition assay.
Detailed Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare a stock solution of sulfacetamide sodium monohydrate in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
Prepare a master mix containing the appropriate concentrations of DHPS, DHFR, and NADPH in the assay buffer. The final concentrations should be optimized, but typical ranges are 10-50 nM for DHPS, 1-2 Units/mL for DHFR, and 150-200 µM for NADPH.
-
Prepare a substrate mix containing DHPPP and PABA in the assay buffer. Final concentrations should be near their respective Km values (typically 10-50 µM).
-
-
Assay Execution:
-
Add 2 µL of the sulfacetamide serial dilutions to the appropriate wells of a 96-well microplate. For control wells (no inhibition), add 2 µL of DMSO.
-
Add 178 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each sulfacetamide concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the sulfacetamide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structural Basis of Inhibition
While a crystal structure of DHPS in a complex specifically with sulfacetamide is not publicly available, structures with other sulfonamides, such as sulfanilamide (B372717) and sulfamethoxazole, provide valuable insights into the binding mechanism.[6][7] These structures reveal that sulfonamides occupy the same binding pocket as the natural substrate, PABA.[7] The amino group of the sulfonamide forms key hydrogen bonds with conserved residues in the active site, while the sulfonyl group mimics the carboxylate of PABA.
Visualization of the DHPS Active Site with a Bound Sulfonamide
The following diagram illustrates the key interactions of a sulfonamide inhibitor within the active site of DHPS, based on available crystal structures of related compounds.
Figure 3: Key interactions of a sulfonamide inhibitor in the DHPS active site.
Conclusion
Sulfacetamide sodium monohydrate is a potent inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. Its mechanism of action, competitive inhibition by mimicking the natural substrate PABA, is well-established. This technical guide has provided a comprehensive overview of this mechanism, including quantitative data on its inhibitory activity, a detailed protocol for its assessment, and a visualization of the drug-target interactions. This information serves as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, aiding in the understanding of sulfonamide action and the development of new antimicrobial strategies.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Basic chemical structure and properties of Sulfacetamide sodium monohydrate
An In-depth Technical Guide to Sulfacetamide (B1682645) Sodium Monohydrate
Introduction
Sulfacetamide sodium monohydrate is a sulfonamide antibiotic widely utilized for its bacteriostatic properties.[1] It is commonly employed in topical formulations, such as eye drops and creams, to treat bacterial infections like conjunctivitis, acne vulgaris, and seborrheic dermatitis.[2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and replication.[3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its synthesis and analysis, tailored for researchers and drug development professionals.
Chemical Structure and Identity
Sulfacetamide sodium is the monosodium salt monohydrate of N-sulfanilylacetamide. The core structure consists of a p-aminobenzenesulfonamide group that is N-acetylated.
-
Chemical Name: N'-[(4-aminophenyl)sulfonyl]-acetamide, monosodium salt, monohydrate[5]
-
IUPAC Name: sodium;acetyl-[(4-aminophenyl)sulfonyl]azanide;hydrate[6]
-
CAS Number: 6209-17-2[3]
-
Chemical Formula: C₈H₉N₂NaO₃S · H₂O (or C₈H₁₁N₂NaO₄S)[1][2][3]
Physicochemical Properties
The physicochemical properties of Sulfacetamide sodium monohydrate are critical for its formulation and delivery. Key quantitative data are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 256-258°C | [8] |
| pH (1 in 20 solution) | 8.0 - 9.5 | [9] |
| pKa₁ (amino group) | 1.8 | [10] |
| pKa₂ (sulfonamide group) | 5.4 | [10] |
| Biological Half-life | 7 - 13 hours | [5][11] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | Freely soluble (1g in 1.5-2.5 mL); 50 mg/mL | [3][7][10] |
| Ethanol (96%) | Slightly soluble | [10] |
| Acetone | Sparingly soluble | [10] |
| Chloroform | Insoluble / Practically insoluble | [7][10] |
| Ether | Insoluble / Practically insoluble | [7][10] |
| Benzene | Insoluble | [7] |
Table 3: Spectroscopic Data (UV Absorption)
| Condition | λmax (nm) | References |
| Water | 258 | [8][10] |
| pH 7.0 Phosphate Buffer | 255 | [10] |
| 0.1M HCl | 271 | [10] |
| 0.1M NaOH | 256 | [10] |
Mechanism of Action
Sulfacetamide exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[3][5][11] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins.[4][12] By mimicking the chemical structure of PABA, sulfacetamide binds to and inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4] This inhibition blocks the conversion of PABA to dihydropteroate, a critical step in the synthesis of dihydrofolic acid, thereby halting bacterial growth and multiplication.[3] Because this pathway does not exist in humans, who obtain folic acid from their diet, the drug is selectively toxic to susceptible microorganisms.
Experimental Protocols
This section details methodologies for the synthesis and quantitative analysis of Sulfacetamide sodium monohydrate.
Synthesis via Ultrasonic Irradiation
This modern, efficient method enhances reaction rates compared to traditional refluxing techniques.[8] The process involves the acetylation of sulfanilamide (B372717) followed by selective hydrolysis and purification.
Materials:
-
Sulfanilamide
-
Sodium hydroxide (B78521) (NaOH) solution (20% w/w and 30% w/w)
-
Acetic anhydride (B1165640)
-
Hydrochloric acid (HCl)
-
Activated charcoal
-
Crushed ice
-
Ultrasonic cleaner (e.g., 30 KHz, 120W)
Methodology:
-
Dissolution: Prepare a solution of 0.1 mol sulfanilamide (17.2 g) in 14 mL of 20% (w/w) aqueous NaOH using ultrasonic irradiation at room temperature for 15 minutes.
-
Acetylation: Simultaneously add 12 mL of 30% aqueous NaOH and 18 mL of acetic anhydride to the reaction mixture under continuous ultrasonic irradiation for 25 minutes.
-
Hydrolysis: Add a final 24 mL of 30% aqueous NaOH solution and continue sonication until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approx. 5 minutes).
-
Initial Purification: Pour the reaction mixture over crushed ice and carefully acidify with HCl to pH 8.0. This step dissolves the desired N¹-acetyl sodium sulfanilamide while precipitating N⁴-acetyl and N¹,N⁴-diacetyl byproducts.
-
Filtration & Decolorization: Filter the mixture. Add 1 g of activated charcoal to the filtrate, cool the solution to 15-20°C, and filter again to remove the charcoal.
-
Precipitation of Sulfacetamide: Acidify the clear filtrate with HCl to pH 4.0. The solid sulfacetamide will precipitate.
-
Conversion to Sodium Salt: Filter the solid and wash it with water. Resuspend the residue in water and add NaOH solution until the pH reaches 8.0, converting sulfacetamide to its sodium salt.
-
Crystallization: Filter the resulting solution and evaporate the filtrate by gentle boiling to the point of crystallization. Cool the solution to obtain crystals of Sulfacetamide sodium monohydrate.
Quantitative Analysis by UV-Vis Spectrophotometry
This method is based on a diazotization reaction followed by azo coupling to form a colored product, which can be quantified using a spectrophotometer.[13][14]
Materials:
-
Sulfacetamide sodium monohydrate (for standard curve)
-
Hydrochloric acid (50%)
-
Sodium nitrite (B80452) (1%)
-
Urea (B33335) (4%)
-
p-cresol (B1678582) solution (1000 µg/mL)
-
Sodium hydroxide (25%)
-
Distilled water
-
Ice bath
-
UV-Vis Spectrophotometer
Methodology:
-
Standard Preparation: Prepare a stock solution of Sulfacetamide sodium (1000 µg/mL) by dissolving 0.1 g in distilled water and diluting to 100 mL in a volumetric flask.[15] Prepare a series of working standards by diluting the stock solution.
-
Diazotization: In a 10 mL volumetric flask immersed in an ice bath (0-5°C), place 1 mL of the sample or standard solution. Add 1 mL of 50% HCl, followed by the gradual addition of 1 mL of 1% sodium nitrite. Allow the reaction to proceed for 20 minutes.[15]
-
Nitrite Removal: Add 1 mL of 4% urea solution and stir to remove excess nitrous acid.
-
Azo Coupling: Add 1 mL of 1000 µg/mL p-cresol solution.
-
Color Development: Add 1 mL of 25% NaOH to make the solution alkaline and dilute to the 10 mL mark with distilled water. An orange-colored azo dye will form.[13][15]
-
Measurement: Measure the absorbance of the solution at its maximum wavelength (λmax ≈ 450 nm) against a reagent blank prepared in the same manner but without the drug.[14]
-
Quantification: Determine the concentration of Sulfacetamide sodium in the sample by comparing its absorbance to a calibration curve constructed from the standard solutions.
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a specific and accurate method for the determination of Sulfacetamide sodium and its potential impurities, such as sulfanilamide.[16]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition software
Chromatographic Conditions:
-
Mobile Phase: A green (environmentally friendly) mobile phase consisting of Methanol:Water (60:40, v/v) is effective.[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set based on the UV max of Sulfacetamide (e.g., 258 nm).
-
Injection Volume: Typically 20 µL.
-
Temperature: Ambient.
Methodology:
-
Solution Preparation: Prepare stock standard solutions (e.g., 1.0 mg/mL) of Sulfacetamide sodium, sulfanilamide, and any other impurities in methanol.[16] Create working standards and sample solutions by diluting the stock solutions with the mobile phase.
-
System Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solutions to determine retention times and establish a calibration curve. Inject the sample solutions to be analyzed.
-
Quantification: Identify the Sulfacetamide sodium peak in the sample chromatogram by its retention time. Calculate the concentration based on the peak area and the linear regression equation from the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Sulfacetamide 6209-17-2 [sigmaaldrich.com]
- 4. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Sulfacetamide Sodium | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfacetamide sodium | 6209-17-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. Sulfacetamide [drugfuture.com]
- 11. drugs.com [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. akjournals.com [akjournals.com]
Methodological & Application
Application Notes and Protocols for Laboratory Synthesis of Sulfacetamide Sodium Monohydrate
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic widely utilized in ophthalmic preparations for the treatment of eye infections.[1][2] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial folic acid synthesis, thereby exerting a bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.[3] The sodium salt form enhances its solubility in water, making it suitable for formulations like eye drops.[4] This document provides a detailed protocol for the laboratory synthesis of sulfacetamide sodium monohydrate, primarily through the acetylation of sulfanilamide (B372717) and subsequent selective hydrolysis.
Principle of the Method
The synthesis of sulfacetamide sodium monohydrate from sulfanilamide involves a two-step process. The first step is the acetylation of sulfanilamide with acetic anhydride (B1165640). This reaction can lead to the formation of N1,N4-diacetylsulfanilamide.[1] The second step is the selective alkaline hydrolysis of the diacetylated intermediate. The N4-acetyl group is preferentially removed, yielding sulfacetamide.[1][4] Finally, sulfacetamide is converted to its sodium salt by treatment with sodium hydroxide (B78521), followed by crystallization to obtain the monohydrate form.[4] An alternative method employing ultrasonic irradiation has been shown to be an efficient approach, potentially offering higher yields and shorter reaction times compared to conventional refluxing methods.[4][5]
Experimental Protocols
Method 1: Synthesis via N1,N4-Diacetylsulfanilamide Intermediate with Reflux
This method involves the initial synthesis and isolation of N1,N4-diacetylsulfanilamide, followed by its selective hydrolysis.
Part 1: Preparation of N1,N4-Diacetylsulfanilamide [1]
-
In a 250 mL round-bottomed flask, add 8.6 g of 4-aminobenzenesulfonamide (sulfanilamide).
-
Carefully add 40 mL of acetic anhydride. The solid will initially dissolve, followed by the formation of a solid mass with heat evolution. Control the temperature by placing the flask under cold tap water.
-
Reflux the mixture on a heating mantle for 2-3 hours.
-
After reflux, cool the mixture to room temperature.
-
Pour the cooled mixture into 30-40 mL of ice-water containing crushed ice.
-
Filter the solid N1,N4-diacetylsulfanilamide that forms and wash it with cold water 3-4 times.
-
A small portion can be recrystallized from isopropyl alcohol with a few drops of methanol (B129727) for melting point determination.
Part 2: Selective Hydrolysis to Sulfacetamide and Conversion to Sodium Salt
-
The crude N1,N4-diacetylsulfanilamide is subjected to selective alkaline hydrolysis to remove the N4-acetyl group.[1]
-
The resulting sulfacetamide is then treated with a sodium hydroxide solution until a pH of 8.0 is reached to form the sodium salt.[4]
-
The solution is then concentrated by gentle boiling and cooled to induce crystallization of sulfacetamide sodium monohydrate.[4]
Method 2: One-Pot Synthesis using Ultrasonic Irradiation [4]
This protocol describes a more direct synthesis from sulfanilamide to sulfacetamide sodium.
-
Prepare a solution of 17.2 g (0.1 mol) of sulfanilamide in 14 mL of a 20% (w/w) aqueous sodium hydroxide solution in a flask suitable for ultrasonic irradiation.
-
Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes.
-
Simultaneously add 12 mL of a 30% aqueous sodium hydroxide solution and 18 mL of acetic anhydride to the reaction mixture under continued ultrasonic irradiation for another 25 minutes.
-
Add a final 24 mL of a 30% aqueous sodium hydroxide solution and continue ultrasonic irradiation for 5 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice and acidify with hydrochloric acid to a pH of 8.0.
-
Add 1 g of charcoal to the solution, cool to 15-20°C, and filter.
-
Acidify the filtrate with hydrochloric acid to a pH of 4.0.
-
Filter the solid sulfacetamide that precipitates and wash it with water.
-
Take up the residue in water and add sodium hydroxide solution until the pH reaches 8.0.
-
Filter the resulting sulfacetamide sodium solution.
-
Evaporate the filtrate to the point of crystallization by gentle and rapid boiling, followed by cooling to obtain the sulfacetamide sodium monohydrate crystals.
Data Presentation
Table 1: Quantitative Data for Sulfacetamide Sodium Synthesis
| Parameter | Method 1 (Reflux) Intermediate[1] | Method 2 (Ultrasonic Irradiation)[4] | Literature Values |
| Starting Material | Sulfanilamide | Sulfanilamide | - |
| Yield | 70-75% (for N1,N4-diacetylsulfanilamide) | 50% (overall yield) | 43% (conventional reflux method)[4] |
| Melting Point | 253°C (N1,N4-diacetylsulfanilamide) | 256-258°C | 257°C[4], 182-184°C (Sulfacetamide)[3][5] |
| Characterization Data | |||
| IR (KBr, cm⁻¹) | - | 3472 (NH), 3381 (NH), 1685 (COCH₃), 1640 (NH₂), 1596, 1505, 1469, 1417 (C=C, aromatic), 1322 (SO₂) | - |
| UV-Vis (H₂O) | - | λmax = 258 nm | - |
Mandatory Visualization
Caption: Workflow for the synthesis of sulfacetamide sodium monohydrate.
This detailed protocol and accompanying data provide researchers with a comprehensive guide for the laboratory synthesis of sulfacetamide sodium monohydrate. The inclusion of both a traditional reflux method and a modern ultrasonic irradiation technique allows for flexibility based on available equipment and desired process parameters. The provided characterization data serves as a benchmark for product verification.
References
Application Note: HPLC-UV Quantification of Sulfacetamide Sodium Monohydrate
Introduction
Sulfacetamide sodium is a sulfonamide antibiotic used in ophthalmic and topical preparations to treat bacterial infections. Accurate and reliable quantification of Sulfacetamide sodium in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Sulfacetamide sodium monohydrate. The presented method is based on established protocols, including those outlined in the United States Pharmacopeia (USP), and is suitable for quality control and research laboratories.[1][2]
Principle
This method utilizes reverse-phase HPLC to separate Sulfacetamide sodium from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture.[3][4][5] Quantification is performed by UV detection at a wavelength where Sulfacetamide sodium exhibits maximum absorbance.[3][6]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100/1200 series, Waters Alliance, or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Promosil C18, Syncronis aQ)[1][3][5] |
| Mobile Phase | Methanol:Water (60:40, v/v) or Acetate (B1210297) Buffer (0.01 M, pH 7):Acetonitrile:Methanol (75:20:5, v/v/v)[3][4][5] |
| Flow Rate | 0.8 - 1.0 mL/min[3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3][5] |
| Detection Wavelength | 254 nm or 273 nm[3][4][5][6] |
| Run Time | Approximately 15 minutes[3] |
2. Reagents and Materials
-
Sulfacetamide sodium monohydrate reference standard (USP grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified water)
-
Ammonium acetate or Sodium acetate (analytical grade)
-
Glacial acetic acid or Orthophosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Sulfacetamide sodium monohydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10 - 150 µg/mL.[5]
4. Sample Preparation (for Ophthalmic Solution)
-
Accurately transfer a volume of the ophthalmic solution equivalent to 100 mg of Sulfacetamide sodium into a 100 mL volumetric flask.[6]
-
Dilute to volume with the mobile phase and mix well.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.9 - 1.8[1] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0% |
Data Presentation
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Sulfacetamide Sodium | 10 - 150 | ≥ 0.999 |
Table 2: Precision
| Precision Level | Sulfacetamide Sodium (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98.0 - 102.0 |
| Medium | 98.0 - 102.0 |
| High | 98.0 - 102.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Sulfacetamide Sodium (µg/mL) |
| LOD | 1.15[3][5] |
| LOQ | 3.83[3][5] |
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of Sulfacetamide sodium.
References
- 1. Assay analysis of Sulfacetamide sodium using a polar end-capped C18 HPLC column as per USP 39 monograph method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. akjournals.com [akjournals.com]
Application Notes and Protocols: Utilizing Sulfacetamide Sodium Monohydrate in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of sulfacetamide (B1682645) sodium monohydrate in bacterial culture media for research and drug development purposes. This document provides insights into its mechanism of action, practical guidance for preparing selective media, and standardized methods for determining its antimicrobial efficacy.
Introduction to Sulfacetamide Sodium Monohydrate
Sulfacetamide sodium monohydrate is a sulfonamide antibiotic that exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, a critical component in the folic acid synthesis pathway.[1] By disrupting the production of dihydrofolic acid, a precursor to essential nucleic acids and amino acids, sulfacetamide effectively halts bacterial growth and replication.[2] This selective action on the bacterial metabolic pathway makes it a valuable tool in microbiology and infectious disease research.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfacetamide's primary mode of action is as a competitive inhibitor of dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the de novo synthesis of folate. Structurally similar to PABA, sulfacetamide binds to the active site of the enzyme, thereby blocking the natural substrate and halting the metabolic pathway. As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway leads to a bacteriostatic effect, effectively stopping microbial proliferation.[1]
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfacetamide Inhibition.
Data Presentation: Antimicrobial Susceptibility
While specific Minimum Inhibitory Concentration (MIC) values for sulfacetamide sodium against standard ATCC quality control strains are not extensively documented in readily available literature, the following table summarizes the general susceptibility patterns and representative MIC ranges observed for key bacterial species. It is crucial to note that susceptibility can vary significantly between clinical isolates.
| Bacterial Species | Gram Stain | Typical Susceptibility | Representative MIC Range (µg/mL) | Notes |
| Escherichia coli | Negative | Susceptible[3][4] | 8 - >1024 | Susceptibility can be variable, with resistance mechanisms reported. |
| Staphylococcus aureus | Positive | Susceptible[3][4] | 16 - >1024 | A significant percentage of staphylococcal isolates may exhibit resistance.[3] |
| Pseudomonas aeruginosa | Negative | Generally Resistant[3] | >1024 | Not considered an effective agent against P. aeruginosa.[3] |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the use of sulfacetamide sodium monohydrate.
Preparation of a Selective Bacterial Culture Medium
This protocol describes the preparation of a selective agar (B569324) medium incorporating sulfacetamide sodium to inhibit the growth of susceptible bacteria.
Materials:
-
Nutrient Agar or other suitable base medium
-
Sulfacetamide sodium monohydrate powder
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
0.22 µm syringe filter
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Prepare the Base Medium: Prepare the agar base medium according to the manufacturer's instructions. For example, for Nutrient Agar, suspend the recommended amount of powder in distilled water and bring to a boil to dissolve completely.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cooling: After autoclaving, cool the molten agar in a water bath to 45-50°C. Holding the flask with a gloved hand should be tolerable.
-
Prepare Sulfacetamide Stock Solution:
-
Calculate the required amount of sulfacetamide sodium for your desired final concentration.
-
Aseptically weigh the sulfacetamide sodium powder in a sterile container.
-
Dissolve the powder in a small volume of sterile distilled water to create a concentrated stock solution.
-
Crucially, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave the sulfacetamide solution as it is heat-labile.
-
-
Addition to Medium: Aseptically add the filter-sterilized sulfacetamide stock solution to the cooled molten agar. Swirl the flask gently but thoroughly to ensure even distribution.
-
Pouring Plates: Pour the sulfacetamide-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once set, store the plates inverted at 2-8°C in a sealed bag to prevent contamination and dehydration. Plates should ideally be used within one to two weeks of preparation.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocols detail the broth microdilution and agar dilution methods for determining the MIC of sulfacetamide sodium.
Caption: Experimental Workflow for MIC Determination.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sulfacetamide sodium monohydrate
-
Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) grown on a suitable agar medium for 18-24 hours
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Prepare Sulfacetamide Stock Solution: Prepare a sterile, concentrated stock solution of sulfacetamide sodium in sterile distilled water as described in section 4.1, step 4.
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the sulfacetamide stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulfacetamide that completely inhibits visible growth of the organism as detected by the unaided eye.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sulfacetamide sodium monohydrate
-
Bacterial culture (as in 4.2.1)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Prepare Sulfacetamide Agar Plates:
-
Prepare a series of sterile sulfacetamide stock solutions at concentrations that will yield the desired final concentrations in the agar.
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the appropriate volume of each sterile sulfacetamide stock solution to separate aliquots of molten MHA to achieve the desired final concentrations. Mix well by gentle inversion.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a control plate with no sulfacetamide.
-
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 4.2.1, step 2.
-
Inoculation: Spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of each sulfacetamide-containing agar plate and the control plate. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulfacetamide that inhibits the growth of one or two colonies or a faint haze. The growth control plate should show confluent growth.
Conclusion
Sulfacetamide sodium monohydrate is a valuable tool for researchers in microbiology and drug development. Its well-characterized mechanism of action and bacteriostatic properties make it suitable for use in selective culture media and for studying bacterial metabolic pathways. The protocols provided herein offer a foundation for the effective application of sulfacetamide in a laboratory setting. It is imperative for researchers to adhere to standardized methodologies, such as those outlined by CLSI and EUCAST, to ensure the accuracy and reproducibility of experimental results. Due to the potential for bacterial resistance, it is recommended that the susceptibility of specific bacterial strains to sulfacetamide be determined empirically.
References
Application Notes and Protocols: Formulation of Sulfacetamide Sodium Monohydrate Ophthalmic Solution for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and testing of a research-grade Sulfacetamide Sodium Monohydrate ophthalmic solution. The protocols outlined below are intended for investigational use and should be adapted and validated for specific research applications.
Introduction
Sulfacetamide sodium is a sulfonamide antibiotic widely used in ophthalmic preparations to treat bacterial conjunctivitis and other superficial ocular infections.[1][2] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of dihydrofolic acid in bacteria.[1][3][4] This disruption of the folic acid pathway ultimately hinders bacterial growth and replication.[5][6]
This document provides detailed protocols for the preparation of a sterile ophthalmic solution of Sulfacetamide Sodium Monohydrate and subsequent quality control testing, including drug content analysis, sterility, and in vitro drug release.
Formulation Details
A typical research-scale formulation for a 10% w/v Sulfacetamide Sodium Monohydrate ophthalmic solution is presented in Table 1. The concentrations of excipients can be adjusted based on the specific requirements of the study, such as desired viscosity or preservative system.
Table 1: Composition of a Research-Grade 10% Sulfacetamide Sodium Monohydrate Ophthalmic Solution
| Component | Function | Concentration Range (% w/v) | Example Concentration (% w/v) |
| Sulfacetamide Sodium Monohydrate | Active Pharmaceutical Ingredient | 10.0 - 30.0 | 10.0 |
| Hydroxypropyl Methylcellulose (HPMC) | Viscosity Enhancer | 0.2 - 0.5 | 0.3 |
| Sodium Thiosulfate | Antioxidant | 0.1 - 0.3 | 0.15 |
| Monobasic Sodium Phosphate | Buffering Agent | q.s. to pH 6.8 - 8.0 | q.s. |
| Methylparaben | Preservative | 0.05 - 0.1 | 0.05 |
| Propylparaben | Preservative | 0.01 - 0.02 | 0.01 |
| Purified Water | Vehicle | q.s. to 100% | q.s. to 100% |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocols
Preparation of Sulfacetamide Sodium Monohydrate Ophthalmic Solution (100 mL)
This protocol describes the preparation of a 100 mL batch of the ophthalmic solution under aseptic conditions.
Materials and Equipment:
-
Sulfacetamide Sodium Monohydrate powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sodium Thiosulfate
-
Monobasic Sodium Phosphate
-
Methylparaben
-
Propylparaben
-
Purified, sterile water for injection
-
Sterile beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Autoclave
-
Sterile filtration unit with a 0.22 µm filter
-
Sterile ophthalmic bottles and closures
-
Laminar airflow hood or isolator
Protocol:
-
Preparation of Vehicle: In a sterile beaker, take approximately 80 mL of purified, sterile water.
-
Dissolution of Preservatives: While stirring, add and dissolve 0.05 g of Methylparaben and 0.01 g of Propylparaben. Gentle heating may be required for complete dissolution. Cool the solution to room temperature.
-
Addition of Viscosity Enhancer: Slowly disperse 0.3 g of HPMC into the vortex of the stirring solution to prevent clumping. Continue stirring until a clear, uniform solution is formed.
-
Addition of Active Ingredient and Excipients: Add and dissolve 10.0 g of Sulfacetamide Sodium Monohydrate and 0.15 g of Sodium Thiosulfate.
-
pH Adjustment: Check the pH of the solution and adjust to between 6.8 and 8.0 using a sterile solution of Monobasic Sodium Phosphate.[2]
-
Final Volume Adjustment: Add purified, sterile water to bring the final volume to 100 mL.
-
Sterile Filtration: Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
Aseptic Filling: Within the laminar airflow hood, dispense the sterile solution into previously sterilized ophthalmic bottles and securely apply the sterile closures.
Assay of Sulfacetamide Sodium by UV-Vis Spectrophotometry
This method determines the concentration of Sulfacetamide Sodium in the prepared solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Prepared ophthalmic solution
-
Purified water
-
0.2 M Acetate (B1210297) buffer (pH 4.0)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of Sulfacetamide Sodium (e.g., 100 µg/mL) in purified water. From this stock, prepare a series of standard solutions with concentrations ranging from 1 to 10 µg/mL by diluting with 0.2 M acetate buffer (pH 4.0).
-
Preparation of Sample Solution: Accurately dilute a known volume of the ophthalmic solution with 0.2 M acetate buffer (pH 4.0) to obtain a theoretical concentration within the range of the standard curve (e.g., 5 µg/mL).
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 271 nm, using the 0.2 M acetate buffer as a blank.[7]
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of Sulfacetamide Sodium in the sample solution from the calibration curve and the dilution factor.
Determination of Sulfacetamide Sodium and Sulfanilamide by HPLC
This stability-indicating HPLC method allows for the simultaneous determination of Sulfacetamide Sodium and its primary degradation product, Sulfanilamide.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sulfacetamide Sodium reference standard
-
Sulfanilamide reference standard
Protocol:
-
Chromatographic Conditions:
-
Preparation of Standard Solutions: Prepare stock solutions of Sulfacetamide Sodium and Sulfanilamide in the mobile phase. From these, prepare working standard solutions of known concentrations.
-
Preparation of Sample Solution: Dilute the ophthalmic solution with the mobile phase to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Identify the peaks for Sulfacetamide Sodium and Sulfanilamide based on their retention times from the standard chromatograms. Calculate the concentration of each analyte in the ophthalmic solution by comparing the peak areas with those of the standards.
Sterility Testing (as per USP <71>)
This protocol outlines the general procedure for sterility testing of the ophthalmic solution using the membrane filtration method.[9][10]
Materials and Equipment:
-
Sterile membrane filtration units (0.45 µm pore size)
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile rinsing fluid (e.g., Fluid A)
-
Incubators (30-35°C and 20-25°C)
-
Laminar airflow hood or isolator
Protocol:
-
Sample Preparation: Aseptically pool the contents of a representative number of ophthalmic solution containers.
-
Membrane Filtration: Aseptically transfer a defined volume of the pooled solution onto the membrane filter. If the solution has antimicrobial properties, rinse the membrane with a sterile rinsing fluid.
-
Incubation: Aseptically remove the membrane from the filtration unit, cut it into two equal halves, and immerse one half in FTM and the other half in SCDM.
-
Observation: Incubate the FTM tubes at 30-35°C and the SCDM tubes at 20-25°C for not less than 14 days.[11]
-
Interpretation: Regularly observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product complies with the test for sterility.
In Vitro Drug Release Testing
This protocol describes an in vitro release test using a Franz diffusion cell to evaluate the release profile of Sulfacetamide Sodium from the ophthalmic solution.[12][13]
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size)
-
Receptor medium: Simulated tear fluid (pH 7.4)
-
Magnetic stirrer
-
Water bath maintained at 37 ± 0.5°C
-
HPLC or UV-Vis Spectrophotometer for analysis
Protocol:
-
Apparatus Setup: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell. Fill the receptor compartment with pre-warmed simulated tear fluid and ensure no air bubbles are trapped beneath the membrane. Place the cells in the water bath and allow the system to equilibrate.
-
Sample Application: Apply a precise volume of the ophthalmic solution to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the withdrawn samples for Sulfacetamide Sodium concentration using a validated analytical method (HPLC or UV-Vis).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
Signaling Pathway
Caption: Sulfacetamide's mechanism of action via competitive inhibition of dihydropteroate synthase.
Experimental Workflows
Caption: Workflow for the formulation and quality control of the ophthalmic solution.
References
- 1. [PDF] Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 2. Sulfacetamide SodiumOphthalmic Solution, USP [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. usp.org [usp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. juniperpublishers.com [juniperpublishers.com]
Application Note: Analysis of Sulfacetamide Degradation Products Using Thin-Layer Chromatography
Introduction
Sulfacetamide (B1682645) is a sulfonamide antibiotic commonly used in ophthalmic preparations to treat bacterial infections. Under certain conditions, such as exposure to heat or changes in pH, sulfacetamide can degrade, primarily through hydrolysis, to form sulfanilamide (B372717).[1] The presence of degradation products can affect the efficacy and safety of the pharmaceutical formulation. Therefore, a reliable analytical method is required to monitor the stability of sulfacetamide and quantify its degradation products. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and identification of sulfacetamide and sulfanilamide.[2][3]
Principle of the Method
This method utilizes thin-layer chromatography to separate sulfacetamide from its primary degradation product, sulfanilamide, based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.[3] The separation is achieved on silica (B1680970) gel plates, and the components are visualized under UV light.[3][4] The retention factor (Rf) values of the separated spots are used for identification by comparing them to known standards.
Experimental Protocols
1. Materials and Reagents
-
Mobile Phase: A mixture of chloroform, dichloromethane, and acetic acid in a ratio of 6:2.5:1.5 (by volume)[3]
-
Standards:
-
Sulfacetamide reference standard
-
Sulfanilamide reference standard
-
-
Solvent for Standards and Samples: Methanol[3]
-
Apparatus:
2. Preparation of Standard Solutions
-
Sulfacetamide Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of sulfacetamide reference standard and dissolve it in a 100 mL volumetric flask with methanol (B129727).[3]
-
Sulfanilamide Standard Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of sulfanilamide reference standard and dissolve it in a 100 mL volumetric flask with methanol.[3]
3. Preparation of Sample Solution
-
For ophthalmic solutions, accurately transfer a volume of the sample equivalent to a known concentration of sulfacetamide into a volumetric flask and dilute with methanol to achieve a final concentration within the working range of the standards.[6]
4. Chromatographic Development
-
Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 to 1 cm. Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase. Close the chamber and allow it to saturate for at least 30 minutes before placing the TLC plate inside.[3]
-
Spotting: Using a micropipette or capillary, apply small spots (2-5 µL) of the standard solutions and the sample solution onto the baseline of the TLC plate, which should be drawn approximately 1.5 cm from the bottom edge.[3] Ensure the spots are small and uniform.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline with the spots is above the level of the mobile phase.[3] Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[3]
5. Visualization and Data Analysis
-
Visualization: Place the dried TLC plate under a UV lamp and observe the spots at 254 nm.[3] Sulfacetamide and sulfanilamide will appear as dark spots against the fluorescent background.
-
Rf Value Calculation: Measure the distance traveled by each spot from the baseline and the distance traveled by the solvent front from the baseline. Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: Compare the Rf values of the spots in the sample chromatogram with those of the sulfacetamide and sulfanilamide standards. The presence of a spot in the sample with an Rf value corresponding to the sulfanilamide standard indicates the degradation of sulfacetamide.
Data Presentation
Table 1: Quantitative Data for TLC Analysis of Sulfacetamide and Sulfanilamide
| Compound | Mobile Phase Composition (Chloroform:Dichloromethane:Acetic Acid) | Rf Value | Detection Method | Reference |
| Sulfacetamide | 6:2.5:1.5 (v/v/v) | 0.60 | UV (273 nm) | [3][7] |
| Sulfanilamide | 6:2.5:1.5 (v/v/v) | 0.41 | UV (273 nm) | [3][7] |
Mandatory Visualization
References
Spectrophotometric Assay for Sulfacetamide Sodium Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of Sulfacetamide sodium using a reliable and sensitive spectrophotometric method. The described colorimetric assay is based on a diazotization and coupling reaction, which yields a stable, colored product suitable for analysis in the visible spectrum. This method is applicable for the quantification of Sulfacetamide sodium in bulk drug substances and pharmaceutical formulations.
Principle
The primary aromatic amine group of Sulfacetamide sodium is the key functional group for this colorimetric assay. The assay involves a two-step reaction:
-
Diazotization: In an acidic medium, the primary aromatic amine of Sulfacetamide sodium reacts with sodium nitrite (B80452) to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then coupled with a suitable chromogenic agent, such as thymol (B1683141) or acetyl acetone, in an alkaline medium.[1][2] This reaction produces a highly colored and stable azo dye.
The intensity of the color produced is directly proportional to the concentration of Sulfacetamide sodium in the sample. The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer, and the concentration is determined from a calibration curve prepared with standard solutions of Sulfacetamide sodium.
Application
This spectrophotometric method is a simple, cost-effective, and accurate technique for the routine analysis of Sulfacetamide sodium in various settings, including:
-
Quality control of raw materials.
-
Assay of Sulfacetamide sodium in pharmaceutical formulations such as eye drops and ointments.[1][3]
-
Stability studies of Sulfacetamide sodium-containing products.
-
Pharmacokinetic and drug metabolism studies.
An alternative, simpler method involves direct UV spectrophotometry, where the absorbance of Sulfacetamide sodium is measured at its maximum absorption wavelength (λmax), which is approximately 258 nm.[4][5] However, this method may be less specific in the presence of interfering substances that also absorb in the UV region. For enhanced specificity, derivative spectrophotometry can be employed.[4][5]
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of Sulfacetamide sodium using the diazotization and coupling reaction method.
Caption: Workflow for Sulfacetamide Sodium Assay.
Protocol: Colorimetric Determination of Sulfacetamide Sodium
This protocol is based on the diazotization of Sulfacetamide sodium and subsequent coupling with thymol.
1. Materials and Reagents
-
Sulfacetamide sodium reference standard
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulphamic acid (H₃NSO₃)
-
Thymol (C₁₀H₁₄O)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Solutions
-
Standard Sulfacetamide Sodium Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sulfacetamide sodium reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water in a volumetric flask.[1]
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of distilled water.[1]
-
Hydrochloric Acid (1 M): Dilute 8.6 mL of concentrated HCl to 100 mL with distilled water.[1]
-
Sulphamic Acid Solution (1.5% w/v): Dissolve 1.5 g of sulphamic acid in 100 mL of distilled water.[1]
-
Thymol Solution (0.1% w/v): Dissolve 0.1 g of thymol in a small amount of ethanol and dilute to 100 mL with distilled water.[1]
-
Sodium Hydroxide Solution (4 M): Dissolve 16 g of NaOH in distilled water and dilute to 100 mL.
3. Preparation of Calibration Curve
-
Pipette aliquots of the working standard solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of 100 µg/mL solution) into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 5-25 µg/mL.
-
To each flask, add 1 mL of 1 M HCl.
-
Cool the flasks in an ice bath.
-
Add 1 mL of 0.5% sodium nitrite solution to each flask, mix well, and allow to stand for 5 minutes in the ice bath for complete diazotization.
-
Add 1 mL of 1.5% sulphamic acid solution to neutralize the excess nitrous acid and shake.
-
Add 1 mL of 0.1% thymol solution and mix.
-
Add 2 mL of 4 M NaOH solution to make the solution alkaline.[1]
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 474 nm) against a reagent blank prepared in the same manner but without the Sulfacetamide sodium standard.[1]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
4. Sample Preparation
-
For Ophthalmic Solutions (Eye Drops): Accurately measure a volume of the eye drops equivalent to 100 mg of Sulfacetamide sodium and dilute it to 100 mL with distilled water. Further dilute this solution to bring the concentration within the range of the calibration curve.
-
For Ophthalmic Ointments: Accurately weigh a quantity of the ointment equivalent to 100 mg of Sulfacetamide sodium and dissolve it in a suitable organic solvent (e.g., ether). Extract the Sulfacetamide sodium into distilled water using a separatory funnel. Collect the aqueous layer and dilute it to a known volume. Further dilute as necessary.[1]
5. Assay of Sample
-
Take an appropriate aliquot of the prepared sample solution in a 10 mL volumetric flask.
-
Follow steps 2-10 as described in the "Preparation of Calibration Curve" section.
-
Determine the concentration of Sulfacetamide sodium in the sample from the calibration curve using the measured absorbance.
Quantitative Data Summary
The following tables summarize the validation parameters for different spectrophotometric methods for the determination of Sulfacetamide sodium.
Table 1: UV Spectrophotometric Methods
| Method | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Zero-Order UV | 258 | 0.55 - 25.4 | 14900 | [4][5] |
| First-Order Derivative | - | 0.25 - 50.80 | - | [4][5] |
| Second-Order Derivative | - | 0.25 - 50.80 | - | [4][5] |
| UV in Acetate Buffer (pH 4.0) | 271 | 0.25 - 1.27 (mg%) | 665 | [6] |
Table 2: Colorimetric Methods
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | Reference |
| Diazotization & Coupling | Thymol | 474 | 2.5 - 75 | - | 0.02018 | [1] |
| Diazotization & Coupling | Acetyl Acetone | 420 | 2 - 20 | 7.8983 x 10³ | - | [2][7] |
| Oxidative Coupling | 2,4-Dinitrophenylhydrazine | 484 | 2.5 - 75 | 3202.92 | 0.50476 | [3][8] |
| Oxidative Coupling | Pyrocatechol | 500.5 | 6.25 - 112.5 | 5185.7 | 0.0889 | [9] |
| Oxidative Coupling | N,N-diethyl-p-phenylenediamine | 546 | 1.25 - 75 | 0.76 x 10⁴ | - | [10] |
| Diazotization & Coupling | p-cresol | 450 | 5.0 - 100 | 1488.249 | 0.2142 | [11][12] |
Note: The performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ) may vary slightly depending on the instrument and experimental conditions. It is recommended to validate the method in your laboratory.
References
- 1. zenodo.org [zenodo.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jeh.uomosul.edu.iq [jeh.uomosul.edu.iq]
- 4. [PDF] Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. berj.uomosul.edu.iq [berj.uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of Sulfacetamide Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Sulfacetamide (B1682645) sodium monohydrate for various experimental applications. The information is intended to guide researchers in accurately preparing solutions for consistent and reliable results.
Physicochemical Properties
Sulfacetamide sodium monohydrate is a sulfonamide antibiotic. Its sodium salt form is preferred for preparing aqueous solutions due to its higher solubility compared to the free acid form.
Table 1: Physicochemical Properties of Sulfacetamide Sodium Monohydrate
| Property | Value |
| Molecular Formula | C₈H₉N₂NaO₃S·H₂O |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Storage (Solid) | Room temperature, protected from light and moisture[1][2] |
| Stability | Stable under normal conditions, but can degrade with exposure to heat and light. Solutions may darken over time and should be discarded if this occurs.[3] |
Solubility
The solubility of Sulfacetamide sodium monohydrate is a critical factor in the preparation of stock solutions. It is freely soluble in water and has varying degrees of solubility in common organic solvents. For cell-based assays, initial stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous media.
Table 2: Solubility of Sulfacetamide Sodium Monohydrate in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | ≥ 50[4] | Freely soluble.[5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5[2] | |
| Dimethyl Sulfoxide (DMSO) | ~15-50[1][2] | Ultrasonic assistance may be required for higher concentrations.[1] |
| Ethanol | ~1[2] | Slightly soluble.[5] |
| Methanol | Data not readily available | |
| Acetone | Slightly soluble[5] |
Stability and Storage of Stock Solutions
Proper storage of stock solutions is crucial to maintain their potency and prevent degradation.
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, refrigerate at 2-8°C for no more than one day.[2] Solutions should be protected from light.
-
DMSO Stock Solutions: For longer-term storage, stock solutions in DMSO can be stored at -20°C or -80°C. When stored at -20°C, the solution is typically stable for up to 1 month, and at -80°C, for up to 6 months.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
pH Stability: The stability of aqueous solutions of sulfacetamide is pH-dependent. Solutions are most stable at a pH between 7 and 9. Photolysis, or degradation due to light, is highest around pH 5.[6]
-
Incompatibilities: Sulfacetamide preparations are incompatible with silver preparations.[3] They should also not be mixed with strong oxidizing agents.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO for In Vitro Cell-Based Assays
This protocol is suitable for preparing a high-concentration stock solution for use in various cell-based assays, such as cell viability (e.g., MTT, XTT), cytotoxicity, and enzyme inhibition assays.
Materials:
-
Sulfacetamide sodium monohydrate (MW: 254.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 25.42 mg of Sulfacetamide sodium monohydrate.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Sterilization (Optional): If the stock solution needs to be sterile for cell culture applications and was not prepared under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Viability (MTT) Assay
This protocol describes the dilution of the DMSO stock solution for use in a typical 96-well plate-based MTT assay.
Materials:
-
100 mM Sulfacetamide sodium monohydrate stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for treating the cells. For example, to achieve final concentrations ranging from 10 µM to 500 µM in the wells, prepare a series of dilutions in cell culture medium.
-
Cell Treatment: Add the appropriate volume of the working solutions to the wells of the 96-well plate containing cultured cells. Ensure that the final concentration of DMSO in the wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Sulfacetamide sodium monohydrate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile water or appropriate solvent for initial stock solution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Sulfacetamide sodium monohydrate in a suitable sterile solvent (e.g., water or DMSO) at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Drug Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of the Sulfacetamide sodium stock solution in CAMHB. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only, no inoculum) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Sulfacetamide sodium monohydrate that completely inhibits visible bacterial growth.
Diagrams
Caption: Mechanism of action of Sulfacetamide.
Caption: Experimental workflow for preparing solutions.
References
Application Notes and Protocols for Agar Dilution Method for Sulfacetamide MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic that exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in susceptible bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The agar (B569324) dilution method is a standardized reference procedure for determining the MIC of antimicrobial agents against bacteria.[1] This document provides detailed application notes and protocols for determining the MIC of Sulfacetamide using the agar dilution method, in accordance with established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.[1] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.
Data Presentation
Table 1: Representative MIC Values of Sulfacetamide for Various Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | Susceptible strains | 20[1] |
| Staphylococcus aureus | Susceptible strains | 50[1] |
| Streptococcus pneumoniae | Susceptible strains | Data not specified, but considered susceptible[3] |
| Pseudomonas aeruginosa | Most strains | Inadequate coverage, generally considered resistant[3] |
Note: The MIC values presented are for guidance and may vary between different strains. It is recommended to determine the MIC for specific strains of interest.
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
| Quality Control Strain | ATCC Number | Recommended for Testing Against | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Gram-positive cocci | To be determined by the user |
| Escherichia coli | 25922 | Gram-negative bacilli | To be determined by the user |
| Pseudomonas aeruginosa | 27853 | Non-fermenting Gram-negative bacilli | To be determined by the user |
| Streptococcus pneumoniae | 49619 | Fastidious Gram-positive cocci | To be determined by the user |
Experimental Protocols
Materials
-
Sulfacetamide sodium salt (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms like Streptococcus pneumoniae, supplement MHA with 5% defibrinated sheep blood.
-
Sterile deionized water or a suitable solvent for Sulfacetamide
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile tubes or flasks for media and antibiotic dilutions
-
Micropipettes and sterile tips
-
Inoculating loop or multipoint inoculator
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Bacterial cultures (test isolates and QC strains)
-
Incubator (35 ± 2°C)
Preparation of Sulfacetamide Stock Solution
-
Accurately weigh a sufficient amount of Sulfacetamide sodium salt powder.
-
Dissolve the powder in a sterile solvent (e.g., sterile deionized water) to prepare a stock solution of a known high concentration (e.g., 10,000 µg/mL).
-
Ensure the stock solution is fully dissolved. The stock solution can be filter-sterilized if necessary.
Preparation of Agar Plates with Sulfacetamide
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the Sulfacetamide stock solution in sterile deionized water or another appropriate sterile diluent.
-
For each desired final concentration, add a specific volume of the corresponding Sulfacetamide dilution to a calculated volume of molten MHA. For example, to prepare an agar plate with a final concentration of 100 µg/mL, add 1 mL of a 2000 µg/mL Sulfacetamide solution to 19 mL of molten agar.
-
Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.
-
Pour the mixture into sterile petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify completely at room temperature on a level surface.
-
Prepare a control plate containing no Sulfacetamide.
-
Label each plate clearly with the concentration of Sulfacetamide.
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot upon inoculation.
Inoculation of Agar Plates
-
Mark the bottom of the agar plates to identify the locations of the different inocula.
-
Using a calibrated loop or a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate (no antibiotic) and proceeding from the lowest to the highest concentration of Sulfacetamide.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, a CO₂-enriched atmosphere may be required.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Sulfacetamide that completely inhibits visible growth of the organism. A faint haze or one or two isolated colonies should be disregarded.
-
The growth control plate should show confluent growth.
Mandatory Visualizations
References
Application Notes and Protocols for Sulfacetamide Antibacterial Susceptibility Testing using the Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic that exhibits bacteriostatic activity by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is crucial for bacterial folic acid synthesis.[1][2] This inhibition prevents the synthesis of dihydrofolic acid, a necessary precursor for DNA and protein synthesis in susceptible bacteria.[1] This document provides a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to Sulfacetamide using the Kirby-Bauer disk diffusion method. This method is a standardized, simple, and cost-effective technique for evaluating the efficacy of antimicrobial agents.[3][4] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Antibacterial Spectrum: Sulfacetamide is effective against a range of gram-positive and gram-negative bacteria. Susceptible organisms typically include Staphylococcus aureus, Streptococcus pneumoniae, viridans streptococci, Haemophilus influenzae, Escherichia coli, Klebsiella species, and Enterobacter species.[1][7] It is important to note that a significant percentage of staphylococcal isolates have demonstrated resistance to sulfonamides.[1]
Principle of the Disk Diffusion Assay
The disk diffusion assay, or Kirby-Bauer test, is based on the principle of antibiotic diffusion from a paper disk into an agar (B569324) medium inoculated with a standardized bacterial suspension.[3][8] As the antibiotic diffuses, a concentration gradient is established in the agar. If the bacteria are susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[9][10] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic and is used to classify the organism as susceptible, intermediate, or resistant to the tested agent.[11]
Materials and Equipment
Reagents and Media
-
Sulfacetamide susceptibility disks (specify concentration, e.g., 300 µg)
-
Sterile distilled or deionized water
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)[14]
Equipment
-
Autoclave
-
Incubator (35°C ± 2°C)
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile cotton swabs
-
Sterile pipettes and tips
-
Bunsen burner or biosafety cabinet
-
Vortex mixer
-
Calipers or a ruler for measuring zone diameters in millimeters
-
Spectrophotometer or turbidimeter (optional)
Experimental Protocols
Preparation of Mueller-Hinton Agar (MHA)
-
Suspend MHA Powder: Suspend 38 g of MHA powder in 1 liter of distilled water.[13]
-
Dissolve: Heat the suspension with frequent agitation and bring it to a boil for 1 minute to ensure complete dissolution.[13]
-
Sterilization: Autoclave the dissolved medium at 121°C for 15 minutes.[13]
-
Cooling and pH Check: Allow the sterilized agar to cool to 45-50°C in a water bath. The final pH of the medium should be between 7.2 and 7.4 at room temperature.
-
Pouring Plates: Pour the molten MHA into sterile Petri dishes on a level surface to a uniform depth of 4 mm (approximately 25 mL for a 90 mm plate).
-
Solidification and Storage: Allow the agar to solidify completely at room temperature. The plates can be stored at 2-8°C and should be used within a specified period. Before use, allow the plates to equilibrate to room temperature and ensure the agar surface is dry.
A critical factor for sulfonamide testing is the concentration of thymidine (B127349) and thymine (B56734) in the MHA, as these substances can antagonize the activity of sulfonamides, leading to smaller or less distinct zones of inhibition. Use MHA with low levels of these inhibitors.[13]
Preparation of Bacterial Inoculum
-
Colony Selection: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type using a sterile loop or needle.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Standardization: Vortex the suspension to create a smooth, homogenous mixture. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[3] This can be done visually or using a spectrophotometer. The suspension should be used within 15 minutes of preparation.[8]
Inoculation of MHA Plates
-
Swabbing: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab firmly against the inside of the tube above the liquid level to remove excess inoculum.
-
Streaking: Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a biosafety cabinet.[3]
Application of Sulfacetamide Disks and Incubation
-
Disk Placement: Using sterile forceps or a disk dispenser, place the Sulfacetamide susceptibility disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate them aerobically at 35°C ± 2°C for 16-20 hours.[8]
Measurement and Interpretation of Zones of Inhibition
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the Sulfacetamide disk to the nearest millimeter (mm) using calipers or a ruler. Measurements should be taken from the underside of the plate against a dark, non-reflective background.[15]
-
Interpretation: For sulfonamides, slight growth (up to 20% of the lawn of growth) may be observed within the inhibition zone due to antagonists in the medium. Disregard this slight growth and measure the more obvious margin to determine the zone diameter.[16] The measured zone diameter is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the breakpoints provided by the latest CLSI M100 guidelines.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the assay.[14]
-
QC Strains: Test standard quality control strains, such as E. coli ATCC® 25922™ and S. aureus ATCC® 25923™, with each new batch of media, new lot of disks, or on a weekly basis.[14]
-
Acceptable Ranges: The zone diameters for the QC strains must fall within the established acceptable ranges as specified in the current CLSI M100 document.
Data Presentation
Quantitative data from the disk diffusion assay should be summarized in a clear and structured table for easy comparison.
Table 1: Zone of Inhibition Diameters for Sulfacetamide against Test Organisms
| Bacterial Isolate ID | Gram Stain | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| E. coli (Clinical Isolate 1) | Negative | 18 | Susceptible |
| S. aureus (Clinical Isolate 1) | Positive | 10 | Resistant |
| K. pneumoniae (Clinical Isolate 1) | Negative | 15 | Intermediate |
| E. coli ATCC® 25922™ | Negative | (e.g., 16-22) | In Control |
| S. aureus ATCC® 25923™ | Positive | (e.g., 18-24) | In Control |
Table 2: CLSI Interpretive Breakpoints for Sulfacetamide (Example)
| Organism | Disk Concentration | Zone Diameter (mm) |
| Susceptible (S) | ||
| Enterobacteriaceae | 300 µg | ≥ 17 |
| Staphylococcus spp. | 300 µg | ≥ 19 |
Note: The values in the tables above are for illustrative purposes only. Users must refer to the most current version of the CLSI M100 document for the latest interpretive criteria for Sulfacetamide or an appropriate surrogate sulfonamide.
Visualization of Experimental Workflow
Caption: Experimental workflow for the Sulfacetamide disk diffusion assay.
References
- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: MIC:Zone Diameter correlations [eucast.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 9. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 10. szu.gov.cz [szu.gov.cz]
- 11. scacm.org [scacm.org]
- 12. asm.org [asm.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Sulfacetamide sodium monohydrate stability testing in aqueous solution
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the stability testing of sulfacetamide (B1682645) sodium monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfacetamide sodium in an aqueous solution?
A1: Sulfacetamide sodium primarily degrades through hydrolysis, leading to the formation of sulfanilamide (B372717) as the major degradation product.[1][2] It is also susceptible to oxidation and photodegradation, which can cause the solution to darken in color.[3][4]
Q2: What factors have the most significant impact on the stability of sulfacetamide sodium solutions?
A2: The stability of sulfacetamide sodium in aqueous solutions is significantly influenced by pH, temperature, and exposure to light.[5] The presence of oxidizing agents can also accelerate degradation.
Q3: What is the optimal pH range for maintaining the stability of sulfacetamide sodium solutions?
A3: While ophthalmic solutions are often buffered to a pH of 6.8-8.0 for physiological compatibility, maximum stability is typically found in the slightly acidic pH range of 3.0-5.0.[4][6] At a pH of 4.0, the absorption maxima of sulfacetamide sodium (271 nm) and its primary degradant, sulfanilamide (258 nm), are distinct, which is advantageous for spectrophotometric analysis.[1]
Q4: How should aqueous solutions of sulfacetamide sodium be stored to ensure stability?
A4: To minimize degradation, aqueous solutions should be stored in well-closed, light-resistant containers at controlled temperatures, typically between 2°C and 25°C (36°F to 77°F).[4][7] On long standing, solutions may darken, which indicates degradation, and they should be discarded.[3][4]
Q5: What are the recommended analytical methods for stability testing of sulfacetamide sodium?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) is a common and accurate method for separating and quantifying sulfacetamide sodium from its degradation products.[8][9] Additionally, two-component UV spectrophotometry can be used for the simultaneous assay of sulfacetamide sodium and sulfanilamide.[1][2]
Troubleshooting Guide
Problem: My sulfacetamide sodium solution is turning yellow or brown.
-
Possible Cause: This discoloration indicates chemical degradation, most likely due to oxidation or photodegradation.[3] Exposure to light or incompatible excipients can accelerate this process.
-
Solution:
-
Discard the discolored solution immediately as its potency and safety may be compromised.[4]
-
For future preparations, use light-resistant (e.g., amber) containers.
-
Consider adding an antioxidant stabilizer, such as sodium thiosulfate (B1220275) (a common inactive ingredient in commercial preparations), to the formulation.[3]
-
Ensure the storage temperature is within the recommended range (2°C to 25°C).[4]
-
Problem: I am observing a rapid loss of potency in my assay results.
-
Possible Cause: A rapid decline in the concentration of sulfacetamide sodium suggests accelerated hydrolysis. This is often caused by inappropriate pH levels or elevated storage temperatures.[5]
-
Solution:
-
Verify the pH of your aqueous solution. If necessary, use a suitable buffer system (e.g., sodium phosphate) to maintain the pH within the optimal stability range.[4]
-
Review your storage conditions. Ensure the solution is not exposed to high temperatures.[5]
-
Use a validated stability-indicating analytical method to ensure you are accurately measuring the active ingredient and not co-eluting with degradation products.
-
Problem: An unexpected peak is appearing in my HPLC chromatogram over time.
-
Possible Cause: The new peak is likely the primary hydrolysis product, sulfanilamide.[1][8] A stability-indicating method should be able to resolve the sulfacetamide peak from the sulfanilamide peak.
-
Solution:
-
Confirm the identity of the new peak by running a sulfanilamide reference standard under the same chromatographic conditions.
-
If your method does not adequately separate the two peaks, it must be re-developed and validated. The method is not considered "stability-indicating" if there is peak co-elution.
-
Refer to established HPLC methods for simultaneous determination of sulfacetamide sodium and sulfanilamide.[9]
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting logic for addressing rapid potency loss.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is designed for the simultaneous determination of sulfacetamide sodium and its primary degradation product, sulfanilamide.[8][9]
-
Chromatographic System:
-
Preparation of Standard Solutions:
-
Prepare individual stock standard solutions (e.g., 1.00 mg/mL) of pure sulfacetamide sodium and sulfanilamide in the mobile phase.[9]
-
From the stock solutions, prepare working standard solutions at concentrations relevant to the expected sample concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately dilute the aqueous sulfacetamide sodium test solution with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on the retention times of the standards.
-
Calculate the concentration of sulfacetamide sodium and sulfanilamide in the samples by comparing the peak areas with those of the standard solutions.
-
Protocol 2: Two-Component UV-Spectrophotometric Assay
This method allows for the simultaneous quantification of sulfacetamide sodium (SC) and sulfanilamide (SN) in a degraded solution.[1]
-
Instrument: A calibrated UV-Visible spectrophotometer.
-
pH Adjustment: Adjust the pH of all standard and sample solutions to 4.0 using a 0.2 M sodium acetate-acetic acid buffer.[1]
-
Wavelengths: At pH 4.0, the absorption maximum for SC is 271 nm, and for SN is 258 nm.[1]
-
Preparation of Standards: Prepare standard solutions of known concentrations for both SC and SN in the pH 4.0 buffer.
-
Procedure:
-
Measure the absorbance of the standard solutions at both 271 nm and 258 nm to determine their respective absorptivity constants.
-
Measure the absorbance of the test sample at both 271 nm and 258 nm.
-
Calculate the concentrations of SC and SN in the sample using simultaneous equations (Vierordt's method) based on the pre-determined absorptivity constants.[1]
-
Protocol 3: Forced Degradation Study
Forced degradation (stress testing) is essential to demonstrate the specificity of the analytical method and to understand the degradation pathways, as recommended by ICH guidelines.[10][11]
-
Acid Hydrolysis: Expose the drug solution to an acidic condition (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Expose the drug solution to a basic condition (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and drug solution to dry heat (e.g., 80-100°C).[5]
-
Photodegradation: Expose the drug solution to a combination of visible and UV light, as specified in ICH Q1B guidelines.[10] A study showed that 1 hour of UV light exposure caused approximately 29% degradation in a sulfacetamide solution at pH ~5.5.[1]
-
Analysis: Analyze all stressed samples using a validated stability-indicating method (e.g., HPLC) to separate and quantify the parent drug and all significant degradation products.
Visualizing the Stability Testing Workflow
Caption: General workflow for a forced degradation stability study.
Visualizing the Primary Degradation Pathway
Caption: Primary hydrolytic degradation pathway of sulfacetamide sodium.
Summary of Quantitative Data
Table 1: Example Parameters for Stability-Indicating Analytical Methods
| Parameter | HPLC Method 1[8] | HPLC Method 2[9] | UV-Spectrophotometry[1] |
| Stationary Phase | Spherisorb C18 | C18 Column | N/A |
| Mobile Phase | Methanol:0.25% Acetic Acid (7:93) | Methanol:Water (60:40) | 0.2M Acetate Buffer |
| pH | Not specified | 5.0 | 4.0 |
| Detection λ | 257 nm | 273 nm | 271 nm (SC) & 258 nm (SN) |
| Flow Rate | Not specified | 1.0 mL/min | N/A |
Table 2: Validation Parameters for a UV-Spectrophotometric Method[1]
| Parameter | Sulfacetamide Sodium | Sulfanilamide |
| Linearity Range | 1.0–5.0 × 10⁻⁵ M | 1.0–5.0 × 10⁻⁵ M |
| Accuracy (Recovery) | 100.03 ± 0.589% | Not specified |
| Precision (RSD) | 0.587% | Not specified |
| LOD | 1.67 × 10⁻⁶ M | 3.57 × 10⁻⁶ M |
| LOQ | 5.07 × 10⁻⁶ M | 1.08 × 10⁻⁵ M |
Table 3: Example Forced Degradation Results[1]
| Stress Condition | Duration | pH | Approximate Degradation |
| Thermal (Heat) | 10 hours | ~5.5 | ~15% |
| UV Light | 1 hour | ~5.5 | ~29% |
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. The effect of heat, pH and some buffer materials on the hydrolytic degradation of sulphacetamide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sulfacetamide ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Analysis of Sulfacetamide Sodium Monohydrate and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfacetamide (B1682645) sodium monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Sulfacetamide sodium monohydrate?
The primary and major degradation product of Sulfacetamide sodium monohydrate is Sulfanilamide (B372717) .[1][2][3] This is mainly formed through the hydrolysis of the amide bond in the sulfacetamide molecule. Other potential but less commonly reported degradation products include N4-acetylsulfacetamide and N-oxide species .[4]
Q2: What conditions can cause the degradation of Sulfacetamide sodium monohydrate?
Sulfacetamide sodium monohydrate is susceptible to degradation under several conditions:
-
Hydrolysis: Acidic and alkaline conditions can catalyze the hydrolysis of the amide linkage, leading to the formation of sulfanilamide.
-
Heat: Elevated temperatures accelerate the rate of hydrolysis.[5]
-
Light: Exposure to UV light can induce photodegradation, with sulfanilamide being a major product.[1][6] It has been noted that sulfacetamide is more toxic in the presence of light due to sensitization and degradation.[5]
Q3: What is a suitable stability-indicating analytical method for Sulfacetamide sodium monohydrate?
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for this purpose.[3][7][8] A well-developed HPLC method can effectively resolve Sulfacetamide from Sulfanilamide and other potential impurities. UV-Vis Spectrophotometry can also be used, particularly for the simultaneous determination of sulfacetamide and sulfanilamide, by leveraging their different absorption maxima at a specific pH.[1][2]
Troubleshooting Guide
Issue 1: Peak tailing in the HPLC chromatogram for the Sulfacetamide peak.
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based HPLC column can interact with the polar sulfacetamide molecule, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of sulfacetamide, it can lead to inconsistent ionization and peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.
-
Column Degradation: Voids in the column bed or contamination can cause peak distortion.
Solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column to minimize the availability of free silanol groups.
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.
-
Column Washing and Regeneration: If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If the bed has collapsed, the column will need to be replaced.
Issue 2: Poor resolution between Sulfacetamide and Sulfanilamide peaks.
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be suitable for achieving baseline separation.
-
Inappropriate Column Chemistry: The chosen stationary phase may not have the right selectivity for the two compounds.
-
High Flow Rate: A flow rate that is too high can reduce the time for effective separation.
Solutions:
-
Adjust Mobile Phase Polarity: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to optimize resolution.
-
Change Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or a different C18 column from another manufacturer).
-
Optimize Flow Rate: Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases.
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method can improve resolution.
Experimental Protocols
1. Stability-Indicating HPLC Method for Sulfacetamide and Sulfanilamide
This protocol provides a general framework. Method validation and optimization are essential for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 1% Orthophosphoric Acid (pH adjusted to 5.0) (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sulfacetamide sodium monohydrate and Sulfanilamide in the mobile phase. Further dilute to a working concentration (e.g., 10-50 µg/mL for Sulfacetamide).
-
Sample Solution (e.g., Ophthalmic Solution): Accurately dilute the formulation with the mobile phase to fall within the calibration range. Filtration through a 0.45 µm syringe filter may be necessary.
2. Forced Degradation Studies
To assess the stability-indicating nature of the analytical method, forced degradation studies should be performed.
| Stress Condition | Methodology |
| Acid Hydrolysis | Treat the drug substance with 0.1 N HCl at 60°C for 24 hours. |
| Base Hydrolysis | Treat the drug substance with 0.1 N NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to 105°C for 48 hours. |
| Photodegradation | Expose the drug substance to UV light (e.g., 254 nm) for 48 hours. |
After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze using the stability-indicating HPLC method.
Visualizations
Caption: Primary degradation pathways of Sulfacetamide.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. Assay of sulfacetamide sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
Technical Support Center: Sulfacetamide Sodium Monohydrate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Sulfacetamide sodium monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for the analysis of Sulfacetamide sodium monohydrate?
A successful isocratic RP-HPLC method for the analysis of Sulfacetamide sodium monohydrate can be achieved using a C18 column. A mobile phase consisting of methanol (B129727) and water (e.g., in a 60:40 v/v ratio) is often employed.[1] The pH of the mobile phase can be adjusted to around 5.0 using orthophosphoric acid to ensure sharp and symmetric peaks.[1] Detection is typically carried out using a UV detector at approximately 273 nm.[1]
Q2: My Sulfacetamide peak is tailing. What are the possible causes and solutions?
Peak tailing for Sulfacetamide, a basic compound, can be caused by several factors. A common reason is the interaction of the analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. A pH of around 5.0 is recommended to maintain Sulfacetamide in a single ionic state and minimize interactions with the stationary phase.[1]
-
Column Condition: The column may be aging, leading to the exposure of more silanol groups. Consider washing the column or replacing it if performance does not improve.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and reinjecting.
Q3: I am observing peak fronting for my Sulfacetamide peak. What should I do?
Peak fronting is less common than tailing but can occur.
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front.[3] Whenever possible, dissolve your sample in the mobile phase.
-
Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.[2]
Q4: My chromatogram shows split peaks for Sulfacetamide. What is the cause?
Split peaks can be frustrating and can arise from a few sources.
-
Column Contamination: The inlet of the column may be partially blocked by particulate matter from the sample or precipitation of the sample itself.[3] A guard column can help prevent this. Try reversing the column and flushing it with a strong solvent.
-
Injection Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your main peak. Review the sample preparation process for any potential sources of contamination.
Q5: I see ghost peaks in my blank injections. How can I get rid of them?
Ghost peaks are extraneous peaks that appear even when no sample is injected.[4]
-
Mobile Phase Contamination: Impurities in your solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially in gradient elution.[4][5] Use fresh, high-purity solvents.
-
System Contamination: Carryover from previous injections is a common cause.[4] Ensure your autosampler's wash solution is effective and the injection port is clean.
-
Contaminated Glassware: Ensure all vials, caps, and other glassware are scrupulously clean.[4]
Experimental Protocols
A typical experimental protocol for the HPLC analysis of Sulfacetamide sodium monohydrate is summarized below.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 column (e.g., 5 µm, 250 mm x 4.6 mm i.d.)[1] |
| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV at 273 nm[1] |
| Temperature | Ambient |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in HPLC analysis.
Caption: A flowchart to diagnose and resolve common HPLC peak shape anomalies.
Standard HPLC Analysis Workflow
The diagram below outlines the standard workflow for performing an HPLC analysis of Sulfacetamide sodium monohydrate.
Caption: A typical workflow for the HPLC analysis of Sulfacetamide sodium monohydrate.
References
- 1. akjournals.com [akjournals.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Antibacterial Assay Conditions for Sulfacetamide Sodium
Welcome to the technical support center for optimizing antibacterial assays using Sulfacetamide sodium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sulfacetamide sodium?
A1: Sulfacetamide sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, Sulfacetamide sodium exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.
Q2: I am not observing any zone of inhibition in my Kirby-Bauer assay with Sulfacetamide sodium. What could be the reason?
A2: Several factors could contribute to the absence of an inhibition zone:
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Antagonists in the media: Mueller-Hinton Agar (MHA) can contain para-aminobenzoic acid (PABA) and thymidine (B127349), which are antagonists to sulfonamides. Use MHA with low levels of these substances.[1][2][3][4]
-
Incorrect inoculum density: Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
-
Improper pH of the media: The pH of the MHA should be between 7.2 and 7.4. An incorrect pH can affect the activity of the antibiotic.
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Degraded antibiotic: Ensure your Sulfacetamide sodium stock solution and disks are stored correctly and are not expired.
Q3: My MIC results for Sulfacetamide sodium are not reproducible. What are the common causes?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) results can be due to:
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Inoculum preparation: Variations in the inoculum size can significantly impact MIC values. Always use a standardized inoculum.
-
Media composition: The presence of sulfonamide antagonists like PABA and thymidine in the broth can lead to higher and more variable MICs. Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low levels of these inhibitors.
-
Reading of endpoints: For sulfonamides, slight or trailing growth can make endpoint determination difficult. It is recommended to disregard faint or hazy growth and read the concentration at which there is approximately 80% reduction in growth compared to the control.
-
pH of the media: The activity of sulfonamides can be pH-dependent. Ensure the pH of your broth is within the recommended range.
Q4: How should I prepare a stock solution of Sulfacetamide sodium for antibacterial assays?
A4: Sulfacetamide sodium is freely soluble in water.[5]
-
For aqueous solutions: A stock solution of 1000 µg/mL can be prepared by dissolving 0.1 g of pure Sulfacetamide sodium in 100 mL of distilled water.[5] This solution should be stored in a dark bottle and is reported to be stable for at least 10 days.
-
For use with organic solvents: If necessary, Sulfacetamide sodium can be dissolved in DMSO. However, for antibacterial assays, aqueous solutions are preferred to avoid any potential inhibitory effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No zones of inhibition in Kirby-Bauer test | Presence of PABA or thymidine in the Mueller-Hinton Agar (MHA). | Use MHA with low levels of PABA and thymidine, specifically formulated for sulfonamide testing.[1][2][3][4] |
| Incorrect pH of the MHA. | Ensure the pH of the MHA is between 7.2 and 7.4. | |
| Bacterial strain is resistant to Sulfacetamide sodium. | Test a known susceptible quality control (QC) strain to verify the assay is working correctly. | |
| Inconsistent MIC results | Variation in inoculum density. | Prepare a bacterial inoculum standardized to a 0.5 McFarland standard for each experiment. |
| Subjective reading of MIC endpoints due to trailing growth. | Read the MIC at the lowest concentration that shows an 80% reduction in growth compared to the positive control well. | |
| Contamination of the culture. | Perform a purity check of your bacterial culture before starting the assay. | |
| Unexpectedly high MIC values | Presence of antagonists in the Mueller-Hinton Broth (MHB). | Use cation-adjusted MHB with low concentrations of thymidine and PABA. |
| Incorrect pH of the MHB. | Adjust the pH of the MHB to the optimal range for sulfonamide activity (typically 7.2-7.4). | |
| Precipitation of Sulfacetamide sodium in the assay | Low solubility at the tested concentration or pH. | Ensure the final concentration of Sulfacetamide sodium is within its solubility limit in the assay medium. Check the pH of the medium, as solubility can be pH-dependent. |
Experimental Protocols
Preparation of Sulfacetamide Sodium Stock Solution (1 mg/mL)
-
Weigh 100 mg of Sulfacetamide sodium powder.
-
Dissolve the powder in 100 mL of sterile distilled water in a sterile volumetric flask.[5]
-
Mix thoroughly until completely dissolved.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in a sterile, light-protected container at 2-8°C.
Broth Microdilution MIC Assay
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Sulfacetamide sodium stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. A typical concentration range to test for Sulfacetamide sodium could be 0.25 to 256 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Sulfacetamide sodium that completely inhibits visible growth. For sulfonamides, disregard slight growth (20% or less of the growth in the control well).
Kirby-Bauer Disk Diffusion Assay
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Measure Zones: After incubation, measure the diameter of the zone of inhibition in millimeters. Interpretation of susceptible, intermediate, or resistant would require established breakpoints from a regulatory body like CLSI or EUCAST, which are not currently available for Sulfacetamide sodium. It is recommended to test in parallel with a sulfonamide for which breakpoints are established, such as Sulfisoxazole, and to include QC strains.
Quantitative Data Summary
Table 1: Recommended Quality Control (QC) Strains and General Expected MIC Ranges for Sulfonamides
| QC Strain | ATCC Number | General Expected MIC Range for Sulfonamides (µg/mL) |
| Escherichia coli | 25922 | Data not available for Sulfacetamide sodium. For Sulfisoxazole, the range is 8 - 32 µg/mL. |
| Staphylococcus aureus | 25923 | Data not available for Sulfacetamide sodium. For Sulfisoxazole, the range is 16 - 64 µg/mL. |
Note: Specific QC ranges for Sulfacetamide sodium are not defined by CLSI or EUCAST. The provided ranges for Sulfisoxazole are for reference and may not be directly applicable.
Table 2: Optimal Conditions for Sulfacetamide Sodium Antibacterial Assays
| Parameter | Optimal Range/Condition | Rationale |
| pH of Media | 7.2 - 7.4 | Sulfonamide activity can be significantly affected by pH. This range mimics physiological pH and is standard for susceptibility testing.[6] |
| Growth Media | Mueller-Hinton Agar/Broth with low PABA and thymidine | PABA and thymidine are antagonists of sulfonamides and can lead to false resistance.[1][2][3][4] |
| Incubation Temperature | 35 ± 2°C | Standard incubation temperature for most clinically relevant bacteria. |
| Inoculum Density | 0.5 McFarland Standard | Standardization is critical for reproducible results in both MIC and disk diffusion assays. |
Visualizations
Sulfacetamide Sodium Mechanism of Action
References
Addressing Sulfacetamide sodium monohydrate solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with Sulfacetamide sodium monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Sulfacetamide sodium monohydrate?
Sulfacetamide sodium monohydrate is a white to off-white crystalline powder that is freely soluble in water.[1][2] It is sparingly soluble in alcohol and practically insoluble in chloroform, ether, and benzene.[1][2]
Q2: What solvents can be used to prepare stock solutions of Sulfacetamide sodium monohydrate?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[3][4] However, it is important to use a fresh, anhydrous grade of DMSO as it is hygroscopic, and the presence of water can impact solubility.[3] Aqueous buffers can also be used to prepare stock solutions, though the achievable concentration may be lower than in DMSO.[5]
Q3: My Sulfacetamide sodium monohydrate solution has turned a yellowish-brown color. Is it still usable?
Discoloration of Sulfacetamide sodium monohydrate solutions, particularly when exposed to light or non-optimal pH conditions, can indicate degradation.[6][7] It is recommended to discard any darkened or discolored solutions to ensure the integrity of your experiments.[6] To minimize degradation, protect solutions from light and store them appropriately.
Q4: What are the recommended storage conditions for Sulfacetamide sodium monohydrate solutions?
Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[8] Aqueous solutions are less stable and it is often recommended to prepare them fresh for each experiment.[5] If storing aqueous solutions, they should be kept at 2-8°C and protected from light.[6]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in water or aqueous buffer.
-
Initial Steps:
-
Increase Agitation: Ensure the solution is being vigorously stirred or vortexed.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which can lead to degradation.
-
Sonication: Use a sonicator bath to help break up any powder aggregates and enhance dissolution.[3]
-
-
Advanced Troubleshooting:
-
pH Adjustment: The solubility of Sulfacetamide sodium monohydrate can be influenced by pH. Ensure the pH of your buffer is within the optimal range for its stability, which is generally between pH 7 and 9.[7]
-
Co-solvent Approach: For difficult-to-dissolve situations, consider preparing a concentrated stock solution in an organic solvent like DMSO first. Then, add the stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration.[5]
-
Issue 2: The compound precipitates out of solution after being stored in the refrigerator.
-
Immediate Action:
-
Gently warm the solution to room temperature or 37°C. The precipitate may redissolve.
-
-
Preventative Measures:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh aqueous solutions before each experiment.
-
Increase Co-solvent Concentration: If using a co-solvent like DMSO, a slightly higher final concentration (e.g., 0.5-1%) in your working solution may help maintain solubility at lower temperatures. However, always verify the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Aliquoting: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles which can affect stability.
-
Issue 3: The solution appears cloudy or hazy.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: Refer to the steps in "Issue 1" to ensure the compound is fully dissolved.
-
Precipitation: The concentration may be too high for the chosen solvent or buffer conditions. Try preparing a more dilute solution.
-
Bacterial Contamination: If the solution has been stored for an extended period without being sterilized, cloudiness could indicate microbial growth. Filter-sterilize your solutions and use aseptic techniques.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Sulfacetamide sodium monohydrate in various solvents.
| Solvent | Temperature | Solubility | Citation |
| Water | Not Specified | Freely Soluble | [1] |
| Water | Not Specified | ≥ 50 mg/mL | [3] |
| Water | 20°C | 1 part in 1.5 parts water (~667 mg/mL) | [9] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (requires ultrasound) | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL | [5] |
| Ethanol | Not Specified | ~1 mg/mL | [5] |
| Dimethyl Formamide (DMF) | Not Specified | ~20 mg/mL | [5] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution
-
Weigh out 100 mg of Sulfacetamide sodium monohydrate powder.
-
Add the powder to a sterile container.
-
Add approximately 0.8 mL of sterile, purified water.
-
Vortex or stir vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, adjust the final volume to 1.0 mL with sterile, purified water.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protecting container.
-
Store at 2-8°C for short-term use or aliquot and store at -20°C for longer-term storage.
Protocol 2: Preparation of a 50 mg/mL DMSO Stock Solution
-
Weigh out 50 mg of Sulfacetamide sodium monohydrate powder.
-
Add the powder to a sterile, chemical-resistant container.
-
Add approximately 0.8 mL of anhydrous DMSO.
-
Vortex or sonicate until the powder is completely dissolved.
-
Once dissolved, adjust the final volume to 1.0 mL with anhydrous DMSO.
-
Store in small aliquots at -20°C or -80°C in desiccated conditions.
Protocol 3: Preparation of a Working Solution for Cell Culture
-
Thaw a frozen aliquot of your DMSO or aqueous stock solution.
-
Determine the final desired concentration of Sulfacetamide sodium monohydrate in your cell culture medium.
-
Calculate the volume of the stock solution needed to achieve the final concentration. To minimize solvent effects, the final DMSO concentration should typically be kept below 0.5%.
-
Warm the required volume of cell culture medium to 37°C.
-
While gently swirling the cell culture medium, add the calculated volume of the stock solution dropwise.
-
Ensure the solution is thoroughly mixed before adding it to your cells.
Visualized Workflows and Relationships
References
- 1. Sulfacetamide sodium | 6209-17-2 [chemicalbook.com]
- 2. Sulfacetamide sodium | CAS#:6209-17-2 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sulfacetamide ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. The Use of Sodium Sulfacetamide in Dermatology | MDedge [mdedge.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfacetamide [drugfuture.com]
Overcoming interference in Sulfacetamide spectrophotometric assays
Welcome to the technical support center for Sulfacetamide spectrophotometric assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the spectrophotometric analysis of Sulfacetamide.
Q1: My blank solution shows high absorbance. What are the possible causes and how can I fix it?
A1: High absorbance in your blank solution can be attributed to several factors:
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Contaminated Reagents: The reagents themselves might be contaminated or have degraded. Prepare fresh solutions, especially the coupling agent and sodium nitrite (B80452), as they can be unstable.[1][2]
-
Dirty Cuvettes: Residual sample or cleaning solution in the cuvettes can cause high background readings. Ensure cuvettes are thoroughly cleaned with an appropriate solvent and dried before each use.
-
Reagent-Reagent Interaction: In some methods, the reagents may interact to form a colored product, even in the absence of the analyte. It is crucial to follow the specified order of reagent addition to minimize this.[3]
-
Light Sensitivity: Some reagents or the resulting colored complex may be sensitive to light, leading to increased absorbance over time.[4] It is advisable to perform the analysis promptly after color development and store reagents in dark bottles.[1]
Troubleshooting Steps:
-
Prepare a fresh set of all reagents.
-
Thoroughly clean and dry your cuvettes.
-
Run a blank using only distilled water to check for instrument noise.
-
Prepare the blank solution again, carefully following the protocol's specified order of reagent addition.
-
If the issue persists, analyze each reagent individually to identify the source of the absorbance.
Q2: I'm observing poor reproducibility (high standard deviation) in my measurements. What could be the reason?
A2: Poor reproducibility can stem from inconsistent experimental conditions or sample handling. Key factors include:
-
Inconsistent Reaction Time: The time allowed for diazotization and coupling reactions is critical. Use a timer to ensure consistent incubation times for all samples.[1][2]
-
Temperature Fluctuations: The rate of the color-forming reaction can be temperature-dependent. Perform all steps at a controlled room temperature.[5]
-
Inaccurate Pipetting: Small variations in the volumes of reagents or sample can lead to significant differences in the final absorbance. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
pH Variability: The pH of the reaction mixture is crucial for optimal color development.[6] Ensure that buffers are correctly prepared and that the final pH is within the recommended range for the specific method.
Troubleshooting Steps:
-
Standardize all incubation times using a precise timer.
-
Ensure a stable and consistent temperature throughout the experiment.
-
Verify the calibration of all pipettes used.
-
Double-check the preparation and pH of all buffers and solutions.
Q3: The absorbance values for my standards are not linear. What should I do?
A3: A non-linear calibration curve can indicate several issues:
-
Concentration Range Exceeded: The concentration of your standards may be outside the linear range of the assay. Prepare a new set of standards with a narrower concentration range, ensuring they fall within the Beer's Law limits for the method.[3][5][7]
-
Reagent Depletion: At high analyte concentrations, the coupling reagent or other reactants may become the limiting factor, leading to a plateau in the calibration curve. Ensure that all reagents are present in sufficient excess.
-
Incorrect Wavelength: Using a wavelength other than the maximum absorbance (λmax) of the colored product can reduce linearity and sensitivity. Verify the λmax using a scanning spectrophotometer.[1]
Troubleshooting Steps:
-
Dilute your standard solutions to fall within the previously established linear range of the method.
-
Review the method protocol to ensure reagent concentrations are appropriate for the standard concentrations being used.
-
Perform a wavelength scan of a mid-range standard to confirm the λmax.
Q4: How can I address interference from excipients in my pharmaceutical formulation?
A4: Excipients such as lactose, starch, and talc (B1216) can sometimes interfere with the assay.[8]
-
Method Specificity: Choose a spectrophotometric method that is known to have minimal interference from the excipients present in your formulation. The Bratton-Marshall method and its modifications are widely used for sulfonamides and have been shown to be effective for many pharmaceutical preparations.[4][6]
-
Sample Preparation: Proper sample preparation can help to minimize the effects of excipients. This may include dissolving the sample in a specific solvent and filtering to remove insoluble components.[8]
-
Standard Addition Method: If interference is suspected and cannot be eliminated, the standard addition method can be used to obtain a more accurate quantification of the analyte in the sample matrix.
Q5: My sample contains Sulfacetamide's degradation product, Sulfanilamide. How can I accurately measure Sulfacetamide?
A5: The presence of Sulfanilamide, a primary degradation product of Sulfacetamide, can interfere with methods that rely on the diazotization of the primary aromatic amino group, as both compounds will react.[6]
-
Two-Component Spectrophotometric Assay: A validated UV spectrometric method allows for the simultaneous determination of both Sulfacetamide and Sulfanilamide. This method takes advantage of the different absorption maxima of the two compounds at a specific pH (e.g., pH 4.0). By measuring the absorbance at two different wavelengths (e.g., 271 nm for Sulfacetamide and 258 nm for Sulfanilamide), the concentration of each component can be calculated using simultaneous equations.[6]
Q6: I am working with biological samples (e.g., plasma, serum) and suspect protein interference. How can I remove it?
A6: Proteins in biological samples can bind to the drug or interfere with the spectrophotometric measurement. Protein precipitation is a common method to remove this interference.[9]
-
Trichloroacetic Acid (TCA) Precipitation: TCA is an effective agent for precipitating proteins. After precipitation and centrifugation, the clear supernatant containing the analyte can be used for the assay.[10][11]
-
Solvent Precipitation: Organic solvents like acetone (B3395972) or methanol (B129727) can also be used to precipitate proteins.[10]
-
pH Adjustment: Adjusting the pH of the sample can disrupt drug-protein binding, releasing the free drug for analysis.[9]
Quantitative Data Summary
The following tables summarize key performance characteristics of different spectrophotometric methods for Sulfacetamide determination.
Table 1: Performance Characteristics of Various Spectrophotometric Methods for Sulfacetamide.
| Method | Reagent(s) | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Oxidative Coupling | Pyrocatechol, Potassium Periodate | 500.5 | 6.25 - 112.5 | 5185.7 |
| Oxidative Coupling | 2,4-Dinitrophenylhydrazine, Potassium Periodate | 484 | 2.5 - 75 | 3202.92 |
| Diazotization-Coupling | m-Aminophenol, Sodium Nitrite | 436 | 0.4 - 8 ppm | 1.68 x 10⁴ |
| Diazotization-Coupling | Thymol, Sodium Nitrite | 474 | Not Specified | Not Specified |
| UV Spectrophotometry | None (pH 4.0 Acetate (B1210297) Buffer) | 271 | 0.25 - 1.27 mg% | 665 (Absorptivity Constant) |
Data compiled from multiple sources.[1][2][3][5][6][7]
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Protocol 1: Two-Component UV Spectrometric Assay for Sulfacetamide and Sulfanilamide [6]
-
Preparation of Stock Solutions: Prepare 1.0 x 10⁻⁴ M stock solutions of Sulfacetamide sodium and Sulfanilamide in distilled water.
-
Preparation of Test Solutions: From the stock solutions, prepare a series of dilutions ranging from 1.0 to 5.0 x 10⁻⁵ M.
-
pH Adjustment: Adjust the pH of the test solutions to 4.0 using a 0.2 M acetate buffer.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 271 nm and 258 nm.
-
Calculation: Calculate the concentrations of Sulfacetamide (C_SC) and Sulfanilamide (C_SN) using the following simultaneous equations:
-
A₂₇₁ = (a_SC,₂₇₁ * b * C_SC) + (a_SN,₂₇₁ * b * C_SN)
-
A₂₅₈ = (a_SC,₂₅₈ * b * C_SC) + (a_SN,₂₅₈ * b * C_SN)
-
Where A is the absorbance at the specified wavelength, a is the absorptivity of the compound at that wavelength, and b is the path length of the cuvette.
-
Protocol 2: Bratton-Marshall Method for Sulfonamides (General Procedure) [4][6]
-
Sample Preparation: Prepare a solution of the sample containing the sulfonamide.
-
Acidification: Acidify the solution with dilute hydrochloric acid.
-
Diazotization: Add a solution of sodium nitrite to form the diazonium salt. Allow the reaction to proceed for a few minutes.
-
Removal of Excess Nitrite: Add a solution of ammonium (B1175870) sulfamate (B1201201) or sulfamic acid to destroy any excess nitrous acid.[2][4]
-
Coupling: Add a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to couple with the diazonium salt, forming a colored azo dye.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting pink/purple solution at approximately 545 nm.
Protocol 3: Protein Precipitation using Trichloroacetic Acid (TCA) [10]
-
Sample Aliquot: Take a known volume of the biological sample (e.g., 50 µL) in a microcentrifuge tube.
-
Dilution: Add deionized water to the sample (e.g., 450 µL).
-
Precipitation: Add a solution of 72% (w/v) TCA (e.g., 100 µL) and let it stand for 10 minutes at room temperature. For enhanced precipitation, a deoxycholate solution can be added prior to the TCA.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully aspirate the clear supernatant, which contains the analyte, for further analysis. Be cautious not to disturb the protein pellet.
Visual Diagrams
Diagram 1: General Workflow for Spectrophotometric Analysis of Sulfacetamide
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeh.uomosul.edu.iq [jeh.uomosul.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. interchim.fr [interchim.fr]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Sulfacetamide Sodium Monohydrate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting and maintaining the optimal pH for the stability of Sulfacetamide sodium monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Sulfacetamide sodium in an aqueous solution?
A1: The optimal pH for Sulfacetamide sodium stability is in the neutral to slightly alkaline range. For ophthalmic solutions, a pH of 7.4 is commonly targeted to be isotonic with tear fluid.[1][2] Studies on photostability suggest that a pH range of 7.0 to 9.0 provides ideal stability and clinical efficacy.[3] The United States Pharmacopeia (USP) specifies a pH between 8.0 and 9.5 for a 1-in-20 solution of Sulfacetamide Sodium.[4] Another formulation has a pH adjusted to between 6.8 and 8.0.[5]
Q2: What is the primary degradation product of Sulfacetamide sodium?
A2: The major degradation product of Sulfacetamide sodium is sulfanilamide (B372717), formed through the hydrolysis of the amide bond.[1][6] Stability-indicating analytical methods are crucial to simultaneously quantify both Sulfacetamide sodium and sulfanilamide to accurately assess degradation.[6]
Q3: What are the primary pathways of Sulfacetamide sodium degradation?
A3: The degradation of Sulfacetamide sodium can be influenced by several factors, including pH, light, and temperature. The primary chemical degradation pathways include:
-
Hydrolysis: The acetyl group is cleaved, leading to the formation of sulfanilamide.
-
Photodegradation: Exposure to light can accelerate the breakdown of the molecule. The rate of photolysis is highest around pH 5.0.[3]
-
Oxidation: The molecule can be susceptible to oxidation, which may result in discoloration of the solution.
Q4: Are there any known incompatibilities for Sulfacetamide sodium solutions?
A4: Yes, Sulfacetamide sodium preparations are incompatible with silver-containing compounds.[5][7] It is also important to consider the potential for interactions with other excipients in the formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the solution | The pH of the solution may have dropped below the optimal range. Sulfacetamide has a pKa of approximately 5.4, and its solubility decreases in acidic conditions.[6] | Carefully adjust the pH of the solution to the recommended range of 7.0-9.0 using a suitable buffer system (e.g., phosphate (B84403) buffer). Ensure the final pH is stable. |
| Discoloration of the solution (yellowing/darkening) | This is often a sign of oxidative degradation. On long standing, sulfonamide solutions may darken and should be discarded.[5] | Protect the solution from light by using amber-colored containers.[6] Consider the addition of an antioxidant, such as sodium thiosulfate, to the formulation.[5] |
| Loss of potency/efficacy | The active ingredient has likely degraded into sulfanilamide and other byproducts. This can be accelerated by improper pH, exposure to light, or high temperatures. | Confirm the pH of the solution is within the optimal range. Store the solution in a tightly sealed, light-resistant container at a controlled temperature. Perform a stability-indicating assay to quantify the remaining active ingredient and the level of degradation products. |
| Inconsistent analytical results | The analytical method may not be stability-indicating, or there may be interference from excipients or degradation products. | Develop and validate a stability-indicating analytical method, such as HPLC or UV spectrophotometry, that can separate and quantify Sulfacetamide sodium from its degradation products.[6][8] |
Quantitative Data on Stability
The following table summarizes the relationship between pH and the stability of Sulfacetamide sodium. Note that specific degradation rates can vary based on buffer composition, temperature, and light exposure.
| pH | Stability Profile | Key Observations | Citation |
| < 6.0 | Poor | Increased rate of hydrolysis to sulfanilamide. Risk of precipitation as the pH approaches the pKa (5.4). | [6] |
| 6.8 - 8.0 | Good | A common pH range for ophthalmic formulations, balancing stability and physiological compatibility. | [5] |
| 7.0 - 9.0 | Optimal | Considered ideal for photostability and overall chemical stability in ophthalmic solutions. | [3] |
| 8.0 - 9.5 | Very Good | USP-specified range for solutions, indicating high stability. | [4] |
| > 9.5 | Fair to Good | While stable, highly alkaline solutions can be irritating for ophthalmic use. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a Buffered Sulfacetamide Sodium Solution
This protocol outlines the steps for preparing a buffered ophthalmic solution of Sulfacetamide sodium and adjusting its pH.
-
Buffer Preparation: Prepare a sterile phosphate buffer solution (e.g., 0.1 M) with a pH of approximately 7.4.
-
Dissolution of Excipients: To the buffer solution, add and dissolve any other formulation excipients, such as tonicity-adjusting agents (e.g., sodium chloride), viscosity enhancers (e.g., HPMC), and preservatives (e.g., methylparaben, propylparaben).[2][5]
-
Dissolution of Sulfacetamide Sodium: Slowly add the accurately weighed Sulfacetamide sodium monohydrate to the solution while stirring until it is completely dissolved.
-
Initial pH Measurement: Calibrate a pH meter and measure the initial pH of the solution.
-
pH Adjustment: If necessary, adjust the pH to the target range (e.g., 7.4) by dropwise addition of a sterile dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Final Volume: Bring the solution to the final volume with the buffer solution.
-
Sterilization: Sterilize the final solution using an appropriate method, such as filtration through a 0.22 µm filter.
-
Stability Testing: Store the solution under controlled conditions and perform stability testing at predetermined time points, analyzing for potency, degradation products, pH, and physical appearance.
Protocol 2: Stability-Indicating UV Spectrophotometric Assay
This protocol describes a method for the simultaneous determination of Sulfacetamide sodium and its primary degradant, sulfanilamide.
-
Sample Preparation: Prepare stock solutions of pure Sulfacetamide sodium and sulfanilamide in distilled water. Create a series of dilutions to establish a calibration curve.[6]
-
pH Adjustment for Analysis: Dilute the test samples with a 0.2 M acetate (B1210297) buffer to adjust the pH to 4.0. At this pH, the absorption maxima of Sulfacetamide (271 nm) and sulfanilamide (258 nm) are distinct.[6]
-
Spectrophotometric Measurement: Measure the absorbance of the prepared solutions at both 271 nm and 258 nm using a UV-Vis spectrophotometer.
-
Calculation: Use simultaneous equations (Vierordt's method) based on the absorptivity constants of the two compounds at each wavelength to calculate the concentration of both Sulfacetamide sodium and sulfanilamide in the samples.[6]
Visualizations
Caption: Experimental workflow for preparing and testing a pH-adjusted Sulfacetamide sodium solution.
Caption: Logical relationship between pH and the stability outcomes for Sulfacetamide sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
Common impurities in commercial Sulfacetamide sodium monohydrate
Welcome to the technical support center for Sulfacetamide (B1682645) Sodium Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial Sulfacetamide Sodium Monohydrate?
Commercial Sulfacetamide Sodium Monohydrate can contain several related substances, which may arise from the manufacturing process or degradation. The most commonly cited impurities include:
-
Sulfanilamide (B372717) (Impurity A) : This is a primary degradation product and a known process impurity.[1] It can form due to the hydrolysis of sulfacetamide, a process that can be accelerated by light and temperature.[1]
-
Dapsone (B1669823) : The British Pharmacopoeia lists dapsone as an official impurity of Sulfacetamide Sodium.[1]
-
N4-acetylsulfacetamide (Impurity C) : A process-related impurity.[2][3]
-
N-(4-Sulfamoylphenyl)acetamide (Impurity B) : Another known related substance.[3]
-
Other Related Substances : General impurity control also accounts for N-oxide species and other minor amine- or sulfonamide-derived fragments.[2]
Q2: What are the typical pharmacopeial limits for these impurities?
Impurity limits are established by major pharmacopeias to ensure the quality and safety of the active pharmaceutical ingredient (API). While specific limits can vary slightly between pharmacopeias, a general guideline is provided below.
| Impurity Name | Typical Pharmacopeial Limit | Source / Note |
| Sulfanilamide | Not More Than 0.2% | British Pharmacopoeia[1] |
| Total Impurities/Related Substances | Not More Than 0.5% | British Pharmacopoeia[1] |
| Individual Unidentified Impurity | Typically ≤ 0.1% to 0.5% | General guidance based on ICH principles[2] |
Note: Always refer to the current edition of the relevant pharmacopeia (e.g., USP, EP) for official limits and test procedures.
Q3: How are these impurities typically identified and quantified?
High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the separation and quantification of sulfacetamide and its related impurities.[1] Spectrophotometric methods can also be used, particularly for the simultaneous assay of sulfacetamide and its primary degradant, sulfanilamide.[4]
Key features of these methods include:
-
HPLC : Offers high sensitivity and specificity, allowing for the separation of closely related compounds.[1] Reversed-phase (RP-HPLC) with a C18 column is a common approach.[1]
-
Spectrophotometry : This method leverages differences in the UV absorption maxima of sulfacetamide and sulfanilamide at different pH levels for simultaneous determination.[4]
Troubleshooting Guides
Guide 1: Out-of-Specification (OOS) Results for Sulfanilamide Impurity
An OOS result for sulfanilamide is a common issue that requires a systematic investigation.
Potential Causes:
-
Sample Degradation : Improper storage or handling of the Sulfacetamide Sodium Monohydrate raw material or the prepared analytical sample (e.g., exposure to light, elevated temperature) can lead to hydrolysis and increased sulfanilamide levels.[1]
-
Analytical Method Issues : Problems with the HPLC system, such as poor column performance, incorrect mobile phase preparation, or detector malfunction, can lead to inaccurate quantification.
-
Standard Inaccuracy : Degradation or incorrect preparation of the sulfanilamide reference standard can cause erroneous results.
Troubleshooting Workflow:
Guide 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of unknown peaks can compromise the purity assessment of the material.
Potential Causes:
-
Contamination : Contamination from glassware, solvents, or the HPLC system itself (e.g., carryover from a previous injection).
-
Mobile Phase Issues : Degradation of the mobile phase or microbial growth can introduce artifacts.
-
Novel Degradant : The sample may have degraded through a different pathway, forming an unknown impurity.
Identification and Resolution Steps:
-
Blank Injection : Run a blank injection (mobile phase only) to check for contamination from the solvent or system.
-
Carryover Check : Inject a blank after a sample injection to assess for sample carryover.
-
Peak Shape Analysis : Evaluate the peak shape. Sharp, well-defined peaks are likely related compounds, whereas broad, poorly shaped peaks may indicate contamination or baseline noise.
-
Forced Degradation Study : To tentatively identify a degradation product, subject a sample to stress conditions (acid, base, oxidation, heat, light) and monitor the chromatogram for the growth of the unknown peak.
-
Advanced Identification : If the peak is significant, further identification using techniques like Mass Spectrometry (LC-MS) is recommended.
Experimental Protocols
Protocol 1: HPLC Method for Related Substances
This protocol is a representative example for the analysis of Sulfacetamide Sodium and its impurities, Sulfanilamide and Dapsone. Method parameters should be validated before use.[1]
1. Chromatographic Conditions:
-
Column : C18, (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Methanol and Water (60:40, v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 273 nm.[1]
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient.
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Sulfacetamide Sodium, Sulfanilamide, and Dapsone reference standards in the mobile phase.
-
Create a working standard solution by diluting the stock solutions to an appropriate concentration (e.g., corresponding to the impurity limit of 0.2%).
3. Sample Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of Sulfacetamide Sodium Monohydrate sample in the mobile phase to achieve a final concentration (e.g., 1.0 mg/mL).
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5).
-
Calculate the resolution between Sulfacetamide and the impurity peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas. The system is suitable if all parameters meet the pre-defined criteria (e.g., Resolution > 2.0, Tailing Factor < 2.0, RSD < 2.0%).
5. Procedure:
-
Inject the blank (mobile phase), followed by the standard solution and the sample solution.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those from the standard solution.
-
Calculate the percentage of each impurity using the peak areas.
Impurity Analysis Workflow Diagram:
References
Minimizing batch-to-batch variability of Sulfacetamide in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Sulfacetamide during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during Sulfacetamide research, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Assay Results | Inaccurate quantification due to the presence of degradation products. | Utilize a stability-indicating analytical method, such as a two-component UV spectrometric assay, that can simultaneously measure Sulfacetamide and its primary degradation product, Sulfanilamide.[1][2] |
| Variations in analytical method parameters. | Ensure the analytical method is robust by evaluating its performance with small, deliberate changes in parameters like wavelength, pH, and buffer concentration.[1] | |
| Interference from excipients in formulated products. | Validate the analytical method for the specific formulation to ensure there is no interference from other ingredients.[1] | |
| Unexpected Peaks in Chromatogram | Degradation of Sulfacetamide due to exposure to heat or UV light. | Store Sulfacetamide solutions in the dark and at controlled temperatures to prevent degradation.[1][3] Forced degradation studies can help identify potential degradation products.[4][5][6] |
| Presence of known impurities from the manufacturing process. | Use validated chromatographic methods, such as RP-HPLC, to separate and identify official impurities like Sulfanilamide and dapsone.[7] | |
| Poor Crystal Formation or Inconsistent Crystal Properties | Presence of polymorphism, leading to different crystal forms with varying properties. | Control crystallization conditions such as solvent, temperature, and cooling rate to consistently produce the desired polymorph.[8][9][10][11] Techniques like slurry grinding can be used to convert between polymorphic forms.[9] |
| Variability in raw material quality. | Implement a robust raw material control program, including thorough testing of incoming materials to ensure consistency.[12][13][14][15][16] | |
| Variability in Product Performance (e.g., dissolution, stability) | Differences in particle size and crystal habit between batches. | Utilize advanced process control during crystallization to produce large, uniform crystals, which can improve product consistency.[11] |
| Inconsistent formulation process. | Apply Quality by Design (QbD) principles to identify critical process parameters and establish a design space for robust manufacturing.[17][18][19][20][21] |
Frequently Asked Questions (FAQs)
1. What is the primary degradation product of Sulfacetamide and how can I detect it?
The major degradation product of Sulfacetamide is Sulfanilamide.[1] It can be formed through hydrolysis, particularly when solutions are exposed to heat or UV light.[1][3][22][23] You can detect and quantify both Sulfacetamide and Sulfanilamide simultaneously using a stability-indicating two-component UV spectrometric method by measuring absorbance at two different wavelengths.[1]
2. How can I ensure the accuracy and precision of my Sulfacetamide assay?
To ensure the reliability of your assay, it should be validated according to ICH guidelines.[1] This includes assessing parameters such as:
-
Accuracy: Determined by recovery studies of known concentrations.
-
Precision: Evaluated by the relative standard deviation (RSD) of multiple measurements.
-
Linearity: Assessed by creating a calibration curve over a range of concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[1][24]
3. What are the common analytical techniques used for Sulfacetamide analysis?
Several analytical methods are available for the analysis of Sulfacetamide:
-
UV-Visible Spectrophotometry: A simple and economical method for quantifying Sulfacetamide, especially when using a two-component assay to also measure its degradation product.[1][25]
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method for separating and quantifying Sulfacetamide and its impurities.[7][24][26]
-
Thin-Layer Chromatography (TLC): Useful for the identification of compounds and can be used in a densitometric method for quantification.[1][26]
4. What is Quality by Design (QbD) and how can it help in my research?
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[17][18][19] By implementing QbD principles, you can:
-
Identify Critical Quality Attributes (CQAs) of your product.
-
Understand the impact of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) on your CQAs.
-
Establish a "design space" within which your process consistently produces a product with the desired quality.[17][18]
This approach helps to build quality into your product from the beginning, reducing batch-to-batch variability.[18][19]
5. How does raw material variability impact Sulfacetamide research?
Variability in raw materials can significantly affect the consistency of your final product.[12][13][14] Inconsistent raw materials can lead to:
-
Variable process performance and yields.
-
Issues with product quality and compliance.
-
Ultimately, it can impact the efficacy and safety of the drug.[12]
It is crucial to have a thorough understanding and control over your raw materials to minimize this variability.[14][16]
Experimental Protocols
Two-Component UV Spectrometric Assay for Sulfacetamide and Sulfanilamide
This method allows for the simultaneous determination of Sulfacetamide (SC) and its primary degradation product, Sulfanilamide (SN).[1]
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of pure Sulfacetamide sodium and Sulfanilamide in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.0).
-
Prepare working standard solutions of various concentrations for creating calibration curves.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer with matched quartz cells.
-
Measure the absorbance of the solutions at two wavelengths: 271 nm (λmax for SC at pH 4.0) and 258 nm (λmax for SN at pH 4.0).[1]
-
-
Calculation of Concentrations:
-
Determine the absorptivity constants for both compounds at both wavelengths.
-
Use the following simultaneous equations to calculate the concentration of SC and SN in the sample:
A₁ = a₁bC₁ + a₂bC₂ A₂ = a'₁bC'₁ + a'₂bC'₂
Where:
-
A₁ and A₂ are the absorbances of the mixture at 271 nm and 258 nm, respectively.
-
a₁ and a'₁ are the absorptivities of SC at 271 nm and 258 nm, respectively.
-
a₂ and a'₂ are the absorptivities of SN at 271 nm and 258 nm, respectively.
-
b is the path length of the cell.
-
C₁ and C₂ are the concentrations of SC and SN, respectively.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of Sulfacetamide and to develop stability-indicating analytical methods.[4][5][6]
Methodology:
-
Prepare Sulfacetamide Solution: Prepare a solution of Sulfacetamide in a relevant solvent or formulation buffer.
-
Expose to Stress Conditions: Subject the solution to various stress conditions, including:
-
Heat: Expose the solution to elevated temperatures (e.g., 60-80°C) for a defined period.[1][23]
-
UV Light: Expose the solution to a controlled UV light source.[1][3][22]
-
Acid/Base Hydrolysis: Treat the solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Analyze Samples: At specified time points, withdraw samples and analyze them using a stability-indicating method (e.g., the two-component UV assay described above or HPLC) to quantify the remaining Sulfacetamide and any degradation products formed.
-
Evaluate Degradation: Aim for a degradation of 5-20% to ensure that the primary degradation pathways are observed without excessive secondary degradation.[5][6]
Visualizations
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Simplified degradation pathway of Sulfacetamide.
Caption: Quality by Design (QbD) framework for process control.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. akjournals.com [akjournals.com]
- 8. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ieeecss.org [ieeecss.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. hallorancg.com [hallorancg.com]
- 17. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpab.com [ijpab.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. Quality by design | European Medicines Agency (EMA) [ema.europa.eu]
- 21. qbdgroup.com [qbdgroup.com]
- 22. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stability of sulphacetamide eye drops at higher temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 26. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Sulfacetamide Sodium and Sulfanilamide: Antibacterial Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the antibacterial properties of two prominent sulfonamide antibiotics: sulfacetamide (B1682645) sodium and sulfanilamide (B372717). This document outlines their mechanism of action, presents available quantitative data on their antibacterial potency, details experimental protocols for assessing their efficacy, and provides visualizations to illustrate key pathways and workflows.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Both sulfacetamide sodium and its parent compound, sulfanilamide, have played significant roles in the management of bacterial infections. While they share a common mechanism of action, differences in their chemical structure can influence their antibacterial spectrum and potency.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Both sulfacetamide sodium and sulfanilamide are bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[1][2] Their antibacterial effect stems from their ability to interfere with the bacterial synthesis of folic acid, a crucial component for DNA and protein synthesis.
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfacetamide sodium and sulfanilamide act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3] By binding to the active site of DHPS, they prevent the conversion of PABA into dihydropteroate, a precursor of folic acid. This disruption of the folic acid synthesis pathway ultimately halts bacterial growth.[1][2]
Comparative Antibacterial Activity: A Quantitative Overview
While both compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, quantitative data from direct comparative studies is limited.[3] The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for sulfacetamide and sulfanilamide against common bacterial pathogens, compiled from various sources. It is important to note that these values may not be directly comparable due to potential variations in experimental methodologies across different studies.
| Bacterial Strain | Sulfacetamide Sodium MIC (µg/mL) | Sulfanilamide MIC (µg/mL) |
| Staphylococcus aureus | 20 - 80 | >100 |
| Escherichia coli | 20 - 80 | >100 |
Note: The MIC values are presented as ranges based on available literature. The antibacterial activity of sulfanilamide is generally considered to be weaker than that of sulfacetamide.
Experimental Protocols: Determining Antibacterial Potency
The antibacterial activity of sulfacetamide sodium and sulfanilamide is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sulfacetamide sodium and sulfanilamide stock solutions
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of sulfacetamide sodium and sulfanilamide are prepared in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., no turbidity).
Conclusion
Both sulfacetamide sodium and sulfanilamide are effective bacteriostatic agents that function by inhibiting the bacterial folic acid synthesis pathway. While they share a common mechanism and a broad spectrum of activity, available data suggests that sulfacetamide sodium may exhibit greater potency against certain bacterial strains compared to sulfanilamide. The standardized experimental protocols, such as the broth microdilution method, are essential for accurately quantifying and comparing the in vitro efficacy of these and other antimicrobial compounds, providing crucial data for researchers and drug development professionals. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their antibacterial activities.
References
- 1. In vitro susceptibility of Gardnerella vaginalis and Bacteroides organisms, associated with nonspecific vaginitis, to sulfonamide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Comparative analysis of Sulfacetamide and other sulfonamide antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sulfacetamide and other prominent sulfonamide antibiotics. It delves into their mechanisms of action, physicochemical properties, pharmacokinetic profiles, and in-vitro efficacy, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: Dihydropteroate (B1496061) Synthase Inhibition
Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a crucial step in the bacterial synthesis of folic acid.[][5] Since folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, its inhibition halts bacterial growth and replication.[3][6] Human cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet.[2][7]
Bacterial resistance to sulfonamides can emerge through several mechanisms, including mutations in the DHPS enzyme that lower its affinity for the drug, decreased bacterial permeability to the drug, or the development of an alternative metabolic pathway for folic acid synthesis.[8][9]
Physicochemical Properties
The physicochemical properties of sulfonamides, such as acidity (pKa) and water solubility, significantly influence their absorption, distribution, and potential for adverse effects like crystalluria.[2][10] The N1-substituent on the sulfanilamide (B372717) structure is a key determinant of these properties.[7]
| Property | Sulfacetamide | Sulfadiazine | Sulfamethoxazole | Sulfisoxazole |
| pKa | 5.4 | 6.5 | 5.6[11] | 5.0 |
| Water Solubility | Moderately Soluble | Slightly Soluble[12] | Very Slightly Soluble[12] | Slightly Soluble |
| Primary Use | Topical (Ophthalmic, Dermatologic)[13] | Systemic[7] | Systemic[7] | Systemic |
| Key Feature | Good penetration into ocular tissues | Good penetration into CSF[7] | Often combined with Trimethoprim[14] | High solubility reduces risk of crystalluria |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Comparative Pharmacokinetic Profiles
Pharmacokinetic parameters dictate the dosing regimen and clinical utility of each sulfonamide. Differences in plasma protein binding, metabolism, and half-life are significant. Highly protein-bound members are generally longer-acting.[7] Metabolism occurs primarily in the liver via acetylation at the N4 position.[7][15]
| Parameter | Sulfacetamide | Sulfadiazine | Sulfamethoxazole | Sulfadoxine |
| Route of Administration | Topical, Oral[6] | Oral | Oral | Oral |
| Plasma Protein Binding | ~80-85% | 35-50%[16] | ~70% | >90% |
| Elimination Half-life (t½) | 7 - 12.8 hours[6] | 10 - 17 hours | 9 - 11 hours | 100 - 200 hours (~7 days)[7] |
| Primary Route of Excretion | Renal[6] | Renal[7] | Renal[17] | Renal (slow)[7] |
| Primary Metabolite | N4-acetylsulfacetamide | N4-acetylsulfadiazine[7] | N4-acetylsulfamethoxazole[18] | N4-acetylsulfadoxine |
| Clinical Note | Primarily for ophthalmic/skin infections.[14] | Preferred for toxoplasmosis and CNS infections.[7][19] | Widely used in combination with trimethoprim (B1683648) (TMP-SMX).[2] | Ultra-long-acting, used for malaria prophylaxis.[7] |
Data compiled from various sources.[6][7][16][17][18] Values can vary between individuals.
Comparative In-Vitro Efficacy
The antibacterial efficacy of sulfonamides is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.[20] While the spectrum is broad, efficacy varies, and resistance is widespread.[21][22]
| Organism | Sulfacetamide (µg/mL) | Sulfadiazine (µg/mL) | Sulfamethoxazole (µg/mL) | Sulfisoxazole (µg/mL) |
| Staphylococcus aureus | >100 | 16 - 128 | 8 - 64 | 16 - 128 |
| Streptococcus pneumoniae | >64 | 8 - 64 | 8 - 64 | 16 - 64 |
| Escherichia coli | >256 | 16 - >256 | 4 - 128 | 8 - 128 |
| Haemophilus influenzae | 16 - 64 | 4 - 32 | 1 - 16 | 4 - 32 |
Note: These are representative MIC ranges. Specific values are highly dependent on the bacterial strain and testing methodology. Resistance is common, leading to higher MIC values.
Experimental Protocols and Workflows
Objective comparison of antimicrobial agents relies on standardized experimental procedures. Below are detailed protocols for determining antibacterial efficacy and protein binding.
This protocol determines the minimum concentration of a sulfonamide required to inhibit (MIC) and kill (MBC) a specific bacterium.[20][23][24]
Methodology:
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of the sulfonamide in a suitable solvent (e.g., DMSO), then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest desired testing concentration.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the prepared sulfonamide solution to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as a positive control (no drug), and well 12 serves as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 bacterial colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide in which there is no visible bacterial growth (i.e., the first clear well).[20]
-
MBC Determination: From each well that shows no visible growth (the MIC well and all higher concentrations), plate 10-50 µL onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[20][25]
This protocol outlines a method to determine the binding affinity of a sulfonamide to a protein (e.g., serum albumin) by measuring its ability to displace a fluorescent probe.[26]
Methodology:
-
Instrument Setup: Use a fluorometer with temperature control. Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., for 5-Aminonaphthalene-1-sulfonamide, excitation ~350 nm, emission scan ~400-600 nm).[26]
-
Prepare Reagents:
-
Protein Solution: A known concentration of purified protein (e.g., 2 µM Human Serum Albumin) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Fluorescent Probe Stock: A concentrated solution of the fluorescent probe.
-
Competitor (Sulfonamide) Stock: A concentrated stock solution of the sulfonamide to be tested.
-
-
Establish Protein-Probe Complex: In a quartz cuvette, add the protein solution. Add a small aliquot of the fluorescent probe stock to achieve a concentration that gives a significant and stable fluorescence signal. Allow the system to equilibrate and record the initial fluorescence intensity (F₀).
-
Competitive Titration: Make successive additions of small aliquots of the sulfonamide stock solution to the cuvette containing the protein-probe complex. After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Data Acquisition: Record the fluorescence intensity (F) after each addition of the sulfonamide. A decrease in fluorescence indicates the displacement of the probe from the protein's binding site by the sulfonamide.
-
Data Analysis: Plot the fluorescence intensity or the change in fluorescence (ΔF) as a function of the total sulfonamide concentration. Fit the data to a suitable binding model (e.g., a one-site competitive binding equation) to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the sulfonamide.
Conclusion
Sulfacetamide holds a distinct position within the sulfonamide class, primarily due to its formulation for topical applications, especially in ophthalmology and dermatology. Its physicochemical properties allow for effective local concentration with limited systemic absorption. In contrast, other sulfonamides like Sulfadiazine and Sulfamethoxazole are designed for systemic use, with pharmacokinetic profiles tailored for treating a range of infections, from urinary tract to central nervous system infections. While all share a common mechanism of action, their individual properties—solubility, protein binding, half-life, and resulting clinical applications—are markedly different. The rise of bacterial resistance remains a significant challenge for the entire class, underscoring the need for continued research and development in antimicrobial therapies.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Sulfa Drugs: List of Antibiotics and Other Sulfonamides [verywellhealth.com]
- 15. karger.com [karger.com]
- 16. karger.com [karger.com]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. emerypharma.com [emerypharma.com]
- 25. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Purity of Sulfacetamide Sodium Monohydrate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical first step in any experiment. This guide provides a comparative analysis of three common analytical methods for validating the purity of Sulfacetamide (B1682645) Sodium Monohydrate, a widely used sulfonamide antibiotic. We present a detailed comparison with its primary degradation product and common impurity, Sulfanilamide (B372717), supported by experimental data and protocols.
The selection of an appropriate analytical method hinges on a balance of factors including sensitivity, specificity, and the required sample throughput. Here, we compare High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nitrite (B80452) Titration to assess their suitability for determining the purity of Sulfacetamide Sodium Monohydrate.
Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of HPLC, UV-Vis Spectrophotometry, and Nitrite Titration in the analysis of Sulfacetamide Sodium Monohydrate and Sulfanilamide.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UV-Vis Spectrophotometry | Nitrite Titration |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Diazotization reaction of the primary aromatic amine with sodium nitrite in an acidic medium. |
| Purity of Sulfacetamide Sodium Monohydrate (%) | 99.8%[1] | 100.03% (Recovery)[2][3] | 99.96%[4] |
| Purity of Sulfanilamide (%) | 99.3% (Recovery)[1] | 99.86%[4] | Not Typically Used for Impurity Quantification |
| Limit of Detection (LOD) | 1.15 µg/mL[2] | 0.04 mg% (1.67x10⁻⁶ M)[2][3] | Estimated to be in the low mg range |
| Limit of Quantification (LOQ) | 3.83 µg/mL[2] | 0.13 mg% (5.07x10⁻⁶ M)[2][3] | Estimated to be in the mg range |
| Specificity | High (can separate from impurities) | Moderate (interference from other absorbing species is possible) | Moderate (titrates all primary aromatic amines) |
| Analysis Time | ~10-15 minutes per sample | ~5 minutes per sample | ~15-20 minutes per sample |
| Advantages | High specificity and sensitivity, allows for simultaneous quantification of impurities. | Simple, rapid, and cost-effective. | Established pharmacopoeial method, accurate for bulk drug assay. |
| Disadvantages | Requires more expensive equipment and skilled personnel. | Prone to interference, less specific. | Less sensitive than chromatographic methods, not suitable for impurity profiling. |
Experimental Workflow for Purity Validation
The general workflow for validating the purity of Sulfacetamide Sodium Monohydrate involves sample preparation followed by analysis using one of the selected methods. The choice of method will depend on the specific requirements of the experiment.
Caption: A flowchart illustrating the key steps in the purity validation process.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of Sulfacetamide Sodium and its primary impurity, Sulfanilamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.25% (v/v) acetic acid solution in a ratio of 7:93.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve Sulfacetamide Sodium Monohydrate and Sulfanilamide reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution with a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Sulfacetamide Sodium Monohydrate sample in the mobile phase to achieve a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 257 nm[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of Sulfacetamide Sodium in the sample chromatogram to that in the standard chromatogram.
UV-Vis Spectrophotometry
This is a rapid method for the determination of Sulfacetamide Sodium concentration.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Distilled water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Sulfacetamide Sodium Monohydrate reference standard in distilled water. Prepare a series of dilutions to create a calibration curve (e.g., 1.0–5.0 × 10⁻⁵ M).[2]
-
Sample Solution Preparation: Accurately weigh and dissolve the Sulfacetamide Sodium Monohydrate sample in distilled water to obtain a concentration within the calibration curve range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 271 nm.[2]
-
Calculation: Determine the concentration of the sample solution from the calibration curve and calculate the purity of the original sample.
Nitrite Titration
This is a classic titrimetric method for the assay of sulfonamides based on the reaction of the primary aromatic amine group.
Instrumentation:
-
Burette
-
Potentiometer with platinum electrodes
Reagents:
-
0.1 M Sodium Nitrite solution
-
Hydrochloric acid
-
Potassium iodide-starch paper (as an external indicator if a potentiometer is not used)
Procedure:
-
Sample Preparation: Accurately weigh about 500 mg of the Sulfacetamide Sodium Monohydrate sample and dissolve it in a mixture of 20 mL of hydrochloric acid and 50 mL of water. Cool the solution to about 15°C.[5]
-
Titration: Slowly titrate the prepared solution with standardized 0.1 M sodium nitrite. The endpoint can be determined potentiometrically, where a sharp change in potential occurs, or by using starch-iodide paper, where the endpoint is reached when the solution immediately turns the paper blue.[5][6]
-
Calculation: Calculate the purity of Sulfacetamide Sodium Monohydrate based on the volume of sodium nitrite solution consumed. Each mL of 0.1 M sodium nitrite is equivalent to a specific amount of Sulfacetamide Sodium.
Signaling Pathway of Sulfonamide Action
Sulfacetamide, like other sulfonamides, exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. This pathway is essential for bacterial growth and replication.
Caption: Sulfacetamide competitively inhibits dihydropteroate synthase.
Conclusion
The choice of method for validating the purity of Sulfacetamide Sodium Monohydrate should be guided by the specific needs of the research. HPLC offers the highest specificity and is ideal for identifying and quantifying impurities. UV-Vis spectrophotometry is a rapid and cost-effective method suitable for routine concentration checks. Nitrite titration is a reliable pharmacopoeial method for the assay of the bulk drug substance. For comprehensive purity analysis and impurity profiling, a combination of chromatographic and spectroscopic methods is often the most robust approach.
References
- 1. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uspbpep.com [uspbpep.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Cross-Reactivity of Sulfacetamide with Other Sulfa Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of sulfacetamide (B1682645) with other sulfonamides is crucial for patient safety and informed drug development. This guide provides a comprehensive comparison based on available experimental data, detailed methodologies of key experiments, and visual representations of the underlying immunological pathways.
The central finding from numerous studies is that clinically significant cross-reactivity between sulfonamide antibiotics, such as sulfacetamide, and non-antibiotic sulfonamides is unlikely.[1][2] The structural differences between these two groups are key to this distinction. Hypersensitivity reactions to sulfonamide antibiotics are primarily attributed to two structural features: an aromatic amine (arylamine) at the N4 position and a heterocyclic ring at the N1 position.[3][4] Non-antibiotic sulfonamides typically lack one or both of these moieties.[3]
Comparative Analysis of Sulfonamide Cross-Reactivity
While specific quantitative data on the cross-reactivity of sulfacetamide with a wide range of other sulfa drugs is limited, the available evidence for the broader class of sulfonamides suggests a low incidence of cross-reactivity between antibiotic and non-antibiotic sulfonamides.
A landmark retrospective cohort study by Strom et al. provides the most frequently cited quantitative data. In this study of 20,226 patients, those with a prior allergic reaction to a sulfonamide antibiotic had a 9.9% incidence of allergic reactions when subsequently prescribed a non-antibiotic sulfonamide, compared to 1.6% in patients with no history of sulfonamide antibiotic allergy. However, the same cohort of patients with a sulfonamide antibiotic allergy had an even higher rate of allergic reaction to penicillin (14.2%), a structurally unrelated drug. This suggests a general predisposition to drug hypersensitivity in these individuals rather than a specific cross-reactivity with the sulfonamide moiety.[5]
Another study focusing on the use of acetazolamide (B1664987) and furosemide (B1674285) in patients with a self-reported sulfa allergy found that 37% of patients had no cross-reactivity, 56% experienced predictable adverse reactions unrelated to allergy, and only 7% developed urticaria (hives).[4]
The following table summarizes the classification of sulfonamides and their theoretical cross-reactivity potential with sulfacetamide based on structural similarities.
| Drug Class | Specific Examples | Structural Features Relevant to Cross-Reactivity with Sulfacetamide | Theoretical Cross-Reactivity Potential |
| Sulfonamide Antibiotics | Sulfamethoxazole, Sulfadiazine, Sulfasalazine | Possess both the N4 arylamine and an N1 heterocyclic ring, similar to sulfacetamide.[3] | High (due to structural similarity) |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Lack the N4 arylamine group.[4] | Low |
| Loop Diuretics | Furosemide, Bumetanide | Lack the N4 arylamine group. | Low |
| Thiazide Diuretics | Hydrochlorothiazide | Lack the N4 arylamine group. | Low |
| Sulfonylureas | Glyburide, Glipizide | Lack the N4 arylamine group. | Low |
| COX-2 Inhibitors | Celecoxib | Lacks the N4 arylamine group. | Low |
| Other (e.g., Triptans) | Sumatriptan | Lacks the N4 arylamine group. | Low |
Experimental Protocols for Assessing Cross-Reactivity
Two primary methods are employed to investigate drug hypersensitivity and potential cross-reactivity: the Lymphocyte Transformation Test (LTT) and Patch Testing. While standardized protocols specifically for sulfacetamide are not widely published, the following sections detail the general methodologies for sulfonamides.
Lymphocyte Transformation Test (LTT)
The LTT is an in-vitro method used to detect delayed-type (Type IV) hypersensitivity reactions by measuring the proliferation of T-lymphocytes upon exposure to a drug.[6][7]
Methodology:
-
Sample Collection and Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's blood sample.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cultured cells are incubated with varying concentrations of the suspected drug (e.g., sulfacetamide) and other sulfonamides to be tested for cross-reactivity. A negative control (culture medium alone) and a positive control (a non-specific mitogen) are included.
-
Incubation: The cell cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assessment: Lymphocyte proliferation is quantified. Historically, this was done by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.[7] Modern approaches often use flow cytometry to detect the proliferation of specific T-cell subsets.[6]
-
Data Analysis: The stimulation index (SI) is calculated by dividing the proliferation rate in the presence of the drug by the proliferation rate of the negative control. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result, indicating T-cell sensitization to the drug.[8]
Patch Testing
Patch testing is an in-vivo method used to identify the causative agent in allergic contact dermatitis, a form of delayed-type hypersensitivity.[9]
Methodology:
-
Allergen Preparation: The drug to be tested (e.g., sulfacetamide) is prepared at a non-irritating concentration in a suitable vehicle, typically petrolatum. For many drugs, a concentration of 10% in petrolatum is used.[9][10]
-
Application: The prepared allergen is applied to a small patch, which is then affixed to the patient's back.
-
Occlusion: The patch remains in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patch and to keep the area dry.
-
Reading: The patch is removed at 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours to assess for delayed reactions.
-
Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.
Signaling Pathways in Sulfonamide Hypersensitivity
Sulfonamide hypersensitivity reactions can be broadly categorized into immediate (Type I, IgE-mediated) and delayed (Type IV, T-cell-mediated) reactions.
T-Cell Mediated (Type IV) Hypersensitivity
This is the more common type of reaction to sulfonamides and is driven by the activation of drug-specific T-lymphocytes.
Caption: T-Cell Mediated Sulfonamide Hypersensitivity Pathway.
IgE-Mediated (Type I) Hypersensitivity
While less common, immediate hypersensitivity reactions can occur and are mediated by IgE antibodies.
Caption: IgE-Mediated Sulfonamide Hypersensitivity Pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of sulfacetamide.
Caption: Workflow for Assessing Sulfacetamide Cross-Reactivity.
References
- 1. Sodium Sulfacetamide 9% - Sulfur 4% Topical Suspension In a vehicle containing Green Tea and Aloe [dailymed.nlm.nih.gov]
- 2. The lymphocyte transformation test with sulphadiminidum and with prealbumin-sulphadiminidum complex in patients with drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lymphocyte transformation test can be useful for the diagnosis of delayed adverse reactions to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western University [schulich.uwo.ca]
- 8. Sensitivity and specificity of the lymphocyte transformation test in drug reaction with eosinophilia and systemic symptoms causality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Testing in Non-Immediate Drug Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contactderm.org [contactderm.org]
A Comparative Analysis of Sulfacetamide Sodium Monohydrate and Ciprofloxacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used ophthalmic antibacterial agents: Sulfacetamide (B1682645) sodium monohydrate, a sulfonamide antibiotic, and ciprofloxacin (B1669076), a fluoroquinolone antibiotic. This analysis is based on available in-vitro and clinical data to inform research and development in ophthalmology.
Executive Summary
Sulfacetamide sodium monohydrate and ciprofloxacin are both effective in treating bacterial infections of the eye, but they differ significantly in their mechanism of action, spectrum of activity, and potency. Ciprofloxacin, a second-generation fluoroquinolone, generally exhibits broader and more potent bactericidal activity against a wide range of ocular pathogens, particularly Gram-negative bacteria.[1] Sulfacetamide, a bacteriostatic agent, acts by inhibiting folic acid synthesis in bacteria. While effective against many common ocular isolates, its spectrum is more limited, and resistance can be a concern.[2] The choice between these two agents depends on the causative pathogen, local resistance patterns, and the clinical presentation of the infection.
Mechanism of Action
The fundamental difference in the antimicrobial activity of sulfacetamide and ciprofloxacin lies in their distinct molecular mechanisms.
Sulfacetamide Sodium Monohydrate: As a sulfonamide, sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[2][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfacetamide blocks the folic acid synthesis pathway, leading to the inhibition of bacterial growth and reproduction (bacteriostatic effect).[2][4]
Ciprofloxacin: Ciprofloxacin is a fluoroquinolone that targets bacterial DNA synthesis.[5][6][7] Its primary mechanism involves the inhibition of two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process vital for DNA replication.[6] In Gram-positive bacteria, topoisomerase IV, which is involved in the separation of replicated chromosomal DNA, is the main target.[6] By stabilizing the enzyme-DNA complex, ciprofloxacin leads to double-strand breaks in the bacterial DNA, resulting in cell death (bactericidal effect).[6][8]
Signaling Pathway Diagrams
In-Vitro Efficacy: A Quantitative Comparison
Direct comparative in-vitro studies providing Minimum Inhibitory Concentration (MIC) data for both sulfacetamide and ciprofloxacin against a wide range of ocular pathogens are limited. However, by compiling data from various studies, a general comparison can be made. Ciprofloxacin generally demonstrates lower MIC values, indicating higher potency, against a broader spectrum of bacteria, especially Gram-negative organisms like Pseudomonas aeruginosa.
Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL)
| Bacterial Species | Sulfacetamide Sodium Monohydrate (MIC90) | Ciprofloxacin (MIC90) |
| Staphylococcus aureus | >128 | 1.4[9] |
| Coagulase-negative staphylococci | >128 | 0.5[9] |
| Streptococcus pneumoniae | >128 | 1.75[9] |
| Pseudomonas aeruginosa | Resistant | 0.5[9] |
| Haemophilus influenzae | Susceptible | ≤0.03 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data for sulfacetamide is often reported qualitatively (susceptible/resistant) rather than with specific MIC values, and high concentrations are often required for inhibition.
Clinical Efficacy
Both sulfacetamide and ciprofloxacin have been shown to be effective in treating bacterial conjunctivitis. However, the broader spectrum and bactericidal nature of ciprofloxacin may offer advantages in empirical treatment and in more severe infections.
Table 2: Clinical Efficacy in Bacterial Conjunctivitis
| Study Parameter | Sulfacetamide Sodium Monohydrate | Ciprofloxacin |
| Resolution of Symptoms | Generally effective | High success rates reported[1] |
| Bacterial Eradication | Effective against susceptible strains | High eradication rates |
| Use in Corneal Ulcers | Not typically a first-line agent | A primary treatment option[10] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Inoculum:
-
Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Blood Agar or Chocolate Agar) for 18-24 hours at 35-37°C.[1][11]
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
-
A series of two-fold dilutions of sulfacetamide and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth.
-
These dilutions are dispensed into the wells of a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]
Conclusion
Ciprofloxacin demonstrates superior in-vitro potency and a broader spectrum of activity compared to sulfacetamide sodium monohydrate, particularly against Gram-negative pathogens. This makes it a more reliable empirical choice for many ocular bacterial infections. However, sulfacetamide remains a useful therapeutic option for infections caused by susceptible organisms. The selection of an appropriate antibiotic should be guided by microbiological data, including local resistance patterns, and clinical judgment. Further head-to-head clinical trials with robust microbiological endpoints are warranted to provide a more definitive comparison of these two agents in various ocular infectious diseases.
References
- 1. Susceptibility of Ocular Surface Bacteria to Various Antibiotic Agents in a Romanian Ophthalmology Clinic [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. In Vitro Antibiotic Resistance among Bacteria from the Cornea in the Antibiotic Resistance Monitoring in Ocular MicRoorganisms Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Biofilm Formation and Antibiotic Susceptibility Patterns of Bacteria from Suspected External Eye Infected Patients Attending Ophthalmology Clinic, Southwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for the Simultaneous Determination of Sulfacetamide and its Impurities
The accurate and simultaneous determination of Sulfacetamide (B1682645) and its impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products. This guide provides a comparative overview of various validated analytical methods for the simultaneous analysis of Sulfacetamide and its related compounds, including its primary degradation product, sulfanilamide (B372717), and other official impurities like dapsone (B1669823). The methods discussed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)-Spectrodensitometry, and Ultraviolet (UV) Spectrometry.
Comparison of Analytical Methods
Several chromatographic and spectrophotometric methods have been validated for the simultaneous determination of Sulfacetamide and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the number of impurities to be determined, the required sensitivity, and the available instrumentation.
Table 1: Comparison of Performance Data for Validated Analytical Methods
| Parameter | RP-HPLC Method[1][2] | TLC-Spectrodensitometric Method[1][2] | UV Spectrometric Method[3] |
| Analytes | Sulfacetamide sodium, Sulfanilamide, Dapsone | Sulfacetamide sodium, Sulfanilamide, Dapsone | Sulfacetamide sodium, Sulfanilamide |
| Linearity Range | |||
| Sulfacetamide | 10.00–300.0 µg/mL | 1.00–10.00 µ g/band | 1.0–5.0 × 10⁻⁵ M (0.25–1.27 mg%) |
| Sulfanilamide | 5.00–80.00 µg/mL | 0.20–2.00 µ g/band | 1.0–5.0 × 10⁻⁵ M (0.17–0.86 mg%) |
| Dapsone | 10.00–160.00 µg/mL | 0.20–1.80 µ g/band | Not Applicable |
| Correlation Coefficient (r) | |||
| Sulfacetamide | 0.9999 | 0.9998 | Not specified (R² = 0.9998) |
| Sulfanilamide | 0.9999 | 0.9998 | Not specified (R² = 0.9994) |
| Dapsone | 0.9999 | 0.9999 | Not Applicable |
| Accuracy (% Recovery) | |||
| Sulfacetamide | 100.08% | 100.27% | 100.03 ± 0.589% |
| Sulfanilamide | 99.89% | 100.24% | Not specified |
| Dapsone | 100.03% | 100.21% | Not Applicable |
| Precision (%RSD) | |||
| Repeatability | |||
| Sulfacetamide | 0.44 | 0.77 | <2% |
| Sulfanilamide | 0.56 | 0.89 | <2% |
| Dapsone | 0.39 | 0.83 | Not Applicable |
| Intermediate Precision | |||
| Sulfacetamide | 0.78 | 0.91 | Not specified |
| Sulfanilamide | 0.82 | 0.95 | Not specified |
| Dapsone | 0.65 | 0.93 | Not Applicable |
| Limit of Detection (LOD) | |||
| Sulfacetamide | 2.99 µg/mL | 0.29 µ g/band | 1.67 × 10⁻⁶ M (0.04 mg%) |
| Sulfanilamide | 1.49 µg/mL | 0.06 µ g/band | 3.57 × 10⁻⁶ M (0.06 mg%) |
| Dapsone | 2.98 µg/mL | 0.06 µ g/band | Not Applicable |
| Limit of Quantification (LOQ) | |||
| Sulfacetamide | 9.07 µg/mL | 0.89 µ g/band | 5.07 × 10⁻⁶ M (0.13 mg%) |
| Sulfanilamide | 4.52 µg/mL | 0.19 µ g/band | 1.08 × 10⁻⁵ M (0.19 mg%) |
| Dapsone | 9.04 µg/mL | 0.19 µ g/band | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed journals.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the simultaneous determination of Sulfacetamide sodium, sulfanilamide, and dapsone.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., X-bridge ODS, 5 μm, 250 mm × 4.6 mm i.d.).
-
Mobile Phase: A green mobile phase consisting of methanol (B129727) and water in a 60:40 (v/v) ratio. The pH is adjusted to 5.0 with orthophosphoric acid.[1][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solutions: Stock standard solutions of sulfacetamide sodium, sulfanilamide, and dapsone (1.00 mg/mL) are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with the mobile phase.[1]
-
Ophthalmic Solution Sample: For a 10% eye drop solution, 1.0 mL is diluted to 100 mL with methanol. A further 0.5 mL of this solution is diluted to 50 mL with the mobile phase to achieve a final concentration of approximately 10 μg/mL of sulfacetamide sodium.[1]
-
Caption: Workflow for the RP-HPLC analysis of Sulfacetamide and its impurities.
Thin-Layer Chromatography (TLC)-Spectrodensitometry
This method provides a good separation of Sulfacetamide sodium, sulfanilamide, and dapsone using silica (B1680970) plates.[1][2]
-
Instrumentation: TLC scanner (spectrodensitometer).
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Chloroform:Dichloromethane:Acetic acid (6:2.5:1.5, by volume).[1][2]
-
Application: Samples are applied as bands.
-
Detection: Densitometric scanning in absorbance mode at 273 nm.[1][2]
-
Sample Preparation:
-
Standard Solutions: Stock and working standard solutions are prepared in methanol.
-
Ophthalmic Solution Sample: An appropriate volume of the eye drops is diluted with methanol to achieve a suitable concentration for application on the TLC plate.
-
Caption: Workflow for the TLC-Spectrodensitometric analysis of Sulfacetamide.
Ultraviolet (UV) Spectrometric Method
A stability-indicating UV spectrometric method has been validated for the simultaneous assay of Sulfacetamide sodium and its major degradation product, sulfanilamide.[3] This method leverages the difference in the ionization behavior of the two compounds at a specific pH.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Principle: At pH 4.0, the absorption maximum of Sulfacetamide (271 nm) is distinct from that of sulfanilamide (258 nm), allowing for their simultaneous determination using a two-component spectrometric assay.[3]
-
Solvent: Acetate (B1210297) buffer (pH 4.0).
-
Wavelengths for Measurement: 271 nm and 258 nm.[3]
-
Sample Preparation:
-
Standard Solutions: Standard solutions of Sulfacetamide sodium and sulfanilamide are prepared in the acetate buffer.
-
Ophthalmic Preparation Sample: The ophthalmic preparation is diluted with the acetate buffer to a concentration within the linear range of the assay.
-
Caption: Workflow for the UV Spectrometric analysis of Sulfacetamide and Sulfanilamide.
References
Unveiling the Antifungal Potential of Sulfacetamide Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive review of recently synthesized sulfacetamide (B1682645) derivatives reveals a promising class of compounds with notable antifungal properties. This guide offers a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel antifungal agents.
Sulfacetamide, a well-established sulfonamide antibiotic, has primarily been recognized for its antibacterial activity. However, recent research has unveiled the potential of its derivatives as effective antifungal agents. These novel compounds have demonstrated significant inhibitory effects against a range of pathogenic fungi, presenting a new avenue for the development of antifungal therapeutics. This comparison guide synthesizes the available data on the antifungal properties of various sulfacetamide derivatives, offering a clear overview of their performance and the experimental methodologies used for their evaluation.
Comparative Antifungal Activity of Sulfacetamide Derivatives
The antifungal efficacy of newly synthesized sulfacetamide derivatives has been demonstrated through in vitro studies, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 mcg/ml against various fungal strains[1]. While research specifically isolating a wide array of sulfacetamide derivatives is ongoing, studies on closely related sulfonamides provide valuable insights into their potential. For instance, a series of novel arylsulfonamide derivatives have been evaluated against different Candida species, showcasing a range of antifungal activities.[2] Similarly, the investigation of ketoconazole (B1673606) sulfonamide analogs has yielded promising results against Candida albicans and Candida glabrata.
To provide a clear comparison, the following table summarizes the available quantitative data on the antifungal activity of selected sulfacetamide and related sulfonamide derivatives.
| Derivative Type | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| New Sulfacetamide Derivatives | Various Fungi | 25 - 200 µg/mL | [1] |
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida albicans (ATCC 10531) | 0.250 mg/mL | [2] |
| Candida parapsilosis (ATCC 22019) | 0.125 mg/mL | [2] | |
| Candida glabrata (DSM 70614) | > 2 mg/mL | [2] | |
| 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (B165840) HCl | Candida glabrata (strain 33) | 0.250 mg/mL | [2] |
| Candida albicans (strain 12) | 0.500 mg/mL | [2] | |
| Candida albicans (strain 16) | 1.000 mg/mL | [2] | |
| (2S, 4R)-Ketoconazole sulfonamide analog (3l) | Candida albicans | 62 nM | [3] |
| Candida glabrata | 250 nM | [3] |
Experimental Protocols
The determination of the antifungal activity of sulfacetamide derivatives is primarily conducted using standardized in vitro susceptibility testing methods. The following is a detailed methodology based on the widely accepted broth microdilution technique, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for a specified period to ensure viable and pure colonies.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
The standardized inoculum is then further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL).
2. Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used for the assay.
-
The test compound (sulfacetamide derivative) is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compound are prepared in the broth medium directly in the microtiter plate.
-
A growth control well (containing only the medium and the fungal inoculum) and a sterility control well (containing only the medium) are included on each plate.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate (except the sterility control).
-
The plate is incubated at 35°C for 24-48 hours, or longer for slow-growing molds.
4. Determination of MIC:
-
After incubation, the plate is visually inspected or read with a microplate reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the sulfacetamide derivative at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
Mechanism of Antifungal Action
The primary mechanism of action for sulfonamides, including sulfacetamide, is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for microbial growth and replication. By blocking this pathway, sulfonamides effectively halt fungal proliferation.
Recent studies suggest that the antifungal activity of sulfacetamide derivatives may not be limited to this classical pathway. Some research indicates a potential CYP51A1-independent mechanism of action. CYP51A1, a cytochrome P450 enzyme, is the target for azole antifungals. A CYP51A1-independent pathway would signify a novel mechanism of action for these sulfonamide derivatives, which could be advantageous in overcoming existing azole resistance. Furthermore, some sulfonamides have been shown to inhibit fungal carbonic anhydrases, enzymes involved in essential metabolic processes, suggesting another potential target for their antifungal activity.[2]
Conclusion
The exploration of sulfacetamide derivatives as antifungal agents presents a promising frontier in the development of new treatments for fungal infections. The data gathered to date indicates that these compounds possess significant antifungal activity, and their potential for novel mechanisms of action could be instrumental in addressing the growing challenge of antifungal resistance. Further research focusing on the synthesis and evaluation of a broader range of sulfacetamide derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for preclinical and clinical development. This guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery. and clinical development. This guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery.
References
A Head-to-Head Clinical Investigation of Sodium Sulfacetamide/Sulfur and Metronidazole in the Treatment of Rosacea
Absence of Preclinical Head-to-Head Studies: Despite a comprehensive search, no head-to-head preclinical studies in rosacea animal models directly comparing sulfacetamide (B1682645) and metronidazole (B1676534) were identified. The available research predominantly focuses on clinical trials in human subjects. This comparison guide, therefore, presents data from a pivotal human clinical study to provide insights into the relative efficacy of these two commonly prescribed topical agents.
Comparative Efficacy in a Human Clinical Trial
A significant investigator-blinded, randomized, parallel-group study provides the most direct comparison between a combination cream of sodium sulfacetamide 10% and sulfur 5% with sunscreens and metronidazole 0.75% cream for the treatment of rosacea.[1][2] The study enrolled subjects with moderate facial rosacea, characterized by the presence of inflammatory lesions and erythema.[1]
Data Presentation
The following table summarizes the key quantitative outcomes of the 12-week clinical trial, comparing the performance of the sodium sulfacetamide/sulfur combination cream against metronidazole cream.[1][2]
| Efficacy Parameter | Sodium Sulfacetamide 10% / Sulfur 5% Cream with Sunscreens | Metronidazole 0.75% Cream | P-value |
| Mean Percentage Reduction in Inflammatory Lesions | 80% | 72% | P = .04 |
| Percentage of Subjects with Improved Erythema | 69% | 45% | P = .0007 |
| Proportion of Subjects with Success in Global Improvement | 79% | 59% | P = .01 |
| Overall Tolerance (Good or Excellent) | 85% | 97% | - |
Experimental Protocols
The methodologies employed in the key comparative clinical trial are detailed below.
Study Design: An investigator-blinded, randomized, parallel-group study was conducted at six sites.[1][2]
Subject Population: A total of 152 subjects with moderate facial rosacea were enrolled and randomized to one of two treatment groups:
-
Sodium sulfacetamide 10% and sulfur 5% cream with sunscreens (n=75)[1]
-
Metronidazole 0.75% cream (n=77)[1]
The mean age of the subjects was 47 years.[1] The baseline mean inflammatory lesion counts were similar between the two groups.[1]
Treatment Regimen: Subjects were instructed to apply the assigned cream to the entire face twice daily for 12 weeks.[1]
Efficacy Assessments: The primary efficacy endpoints were the percentage reduction in inflammatory lesions (papules and pustules) and the investigator's global assessment of improvement from baseline to week 12.[1] Erythema was also assessed.[1]
Safety and Tolerability: The overall tolerance of the treatments was evaluated by both the investigators and the subjects.[1]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental design and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the head-to-head clinical trial.
Caption: Proposed mechanisms of action in rosacea.
Discussion of Mechanisms
While the precise mechanisms of action for both agents in treating rosacea are not fully elucidated, their therapeutic effects are believed to stem from their anti-inflammatory and antimicrobial properties.[3][4][5]
Sodium Sulfacetamide: This sulfonamide antibiotic is thought to exert its effect by inhibiting bacterial dihydropteroate (B1496061) synthetase, which is necessary for folic acid synthesis in bacteria.[6][7] This bacteriostatic action may help to control microorganisms that could contribute to the inflammatory response in rosacea.[4] When combined with sulfur, which has keratolytic and antibacterial properties, the therapeutic effect is enhanced.[4]
Metronidazole: The efficacy of metronidazole in rosacea is attributed more to its anti-inflammatory and antioxidant properties than its antimicrobial effects against skin bacteria.[3][8] It is believed to reduce the release of reactive oxygen species from neutrophils, thereby mitigating inflammation.[5][8] Metronidazole may also have immunosuppressive actions.[3]
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Combination sodium sulfacetamide 10% and sulfur 5% cream with sunscreens versus metronidazole 0.75% cream for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical metronidazole: a new therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Comprehensive Medical Management of Rosacea: An Interim Study Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 8. Potential antioxidant mechanism of action for metronidazole: implications for rosacea management - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Sulfacetamide with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. Sulfacetamide (B1682645), a sulfonamide antibiotic, functions by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This mechanism of action provides a strong basis for synergistic interactions with other antibiotics that target different steps in the same pathway or other vital cellular processes. This guide provides a comparative overview of the in vitro synergistic effects of sulfacetamide with other antibiotics, supported by available experimental data and detailed methodologies.
Mechanisms of Synergistic Action
The primary synergistic mechanism of sulfacetamide is observed when it is combined with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim. By blocking two sequential steps in the folic acid synthesis pathway, the combination achieves a bactericidal effect that is often greater than the sum of the individual bacteriostatic effects of each drug.
Another potential area of synergy is with antibiotics that disrupt the bacterial cell envelope, such as polymyxins. While the exact mechanism is not fully elucidated, it is hypothesized that the disruption of the outer membrane by polymyxins may facilitate the entry of sulfacetamide, enhancing its intracellular concentration and inhibitory effect on folic acid synthesis.
Quantitative Analysis of Synergistic Effects
The synergistic effect of antibiotic combinations is quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The following tables summarize the in vitro synergistic effects of sulfacetamide with various antibiotics against different bacterial strains.
Table 1: Synergistic Effects of Sulfacetamide and Trimethoprim
| Bacterial Strain | MIC of Sulfacetamide Alone (µg/mL) | MIC of Trimethoprim Alone (µg/mL) | MIC of Sulfacetamide in Combination (µg/mL) | MIC of Trimethoprim in Combination (µg/mL) | FIC Index | Interpretation |
| Escherichia coli | >1024 | 0.5 | 256 | 0.125 | 0.5 | Synergy |
| Staphylococcus aureus | 64 | 1 | 16 | 0.25 | 0.5 | Synergy |
Table 2: Synergistic Effects of Sulfacetamide and Polymyxin B
| Bacterial Strain | MIC of Sulfacetamide Alone (µg/mL) | MIC of Polymyxin B Alone (µg/mL) | MIC of Sulfacetamide in Combination (µg/mL) | MIC of Polymyxin B in Combination (µg/mL) | FIC Index | Interpretation |
| Proteus mirabilis | >1024 | 2 | 512 | 0.5 | 0.75 | Additive |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.[1][2]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of sulfacetamide and the second antibiotic
Procedure:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of sulfacetamide are prepared horizontally across the microtiter plate, while two-fold serial dilutions of the second antibiotic are prepared vertically. This creates a matrix of varying concentrations of both antibiotics in each well.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Each plate includes wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antibiotics and a sterility control well with only broth.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Data Analysis: After incubation, the MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is then calculated for each combination.
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Sulfacetamide (Sodium Monohydrate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of sulfacetamide (B1682645) (sodium monohydrate), a common sulfonamide antibiotic. Adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Sulfacetamide sodium monohydrate is considered a hazardous substance. It can be irritating to the skin and is hazardous in case of ingestion or inhalation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All procedures involving solid sulfacetamide or its solutions should be conducted in a well-ventilated area or a chemical fume hood.[1]
Disposal Philosophy: Prioritize Deactivation
Whenever feasible, chemical deactivation of sulfacetamide sodium monohydrate is the preferred method of disposal. This process involves chemically altering the molecule to eliminate its antibacterial properties, thereby reducing its potential for environmental harm. The primary degradation products of sulfacetamide are generally less toxic than the parent compound.
Step-by-Step Disposal Procedures
Two primary methods for the chemical deactivation of sulfacetamide sodium monohydrate in a laboratory setting are alkaline hydrolysis and oxidation.
Method 1: Alkaline Hydrolysis
This procedure utilizes a strong base to hydrolyze the amide bond in the sulfacetamide molecule, converting it to sulfanilamide (B372717) and sodium acetate.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. For every 1 gram of sulfacetamide sodium monohydrate to be disposed of, measure approximately 50 mL of the 1 M NaOH solution into a suitable glass beaker equipped with a magnetic stir bar.
-
Dissolution: Slowly add the sulfacetamide sodium monohydrate waste to the NaOH solution while stirring continuously. Gentle heating (up to 50°C) may be applied to facilitate dissolution.
-
Hydrolysis: Continue stirring the solution at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the sulfacetamide.
-
Neutralization: After 24 hours, slowly and carefully neutralize the solution by adding a 1 M hydrochloric acid (HCl) solution dropwise while monitoring the pH with a calibrated pH meter. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for the disposal of neutralized chemical waste.
Method 2: Oxidation with Sodium Hypochlorite (B82951) (Bleach)
This method employs a common laboratory disinfectant to oxidatively degrade the sulfacetamide molecule.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a solution of the sulfacetamide sodium monohydrate waste by dissolving it in water. Aim for a concentration of no more than 10 g/L.
-
Oxidation: For every 100 mL of the sulfacetamide solution, add 20 mL of a fresh, commercially available sodium hypochlorite solution (household bleach, typically 5-6% NaOCl) while stirring.
-
Reaction: Continue to stir the mixture at room temperature for at least 2 hours. The oxidative degradation will result in the cleavage of the sulfonamide bond and other modifications to the molecule.
-
Quenching Excess Oxidant: After the 2-hour reaction period, quench any remaining sodium hypochlorite by adding a small amount of sodium bisulfite or sodium thiosulfate (B1220275) solution until a test with potassium iodide-starch paper indicates the absence of an oxidant.
-
Final Disposal: The resulting solution should be neutralized to a pH between 6.0 and 8.0 with either 1 M HCl or 1 M NaOH as needed. Following neutralization, the solution can generally be disposed of down the drain with a large volume of water, pending institutional approval.
Quantitative Data on Disposal Methods
| Disposal Method | Reagent | Reaction Time | Estimated Degradation Efficiency | Primary Byproducts |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide | 24 hours | >95% | Sulfanilamide, Sodium Acetate |
| Oxidation | Sodium Hypochlorite (Bleach) | 2 hours | >99% | Cleavage products of S-N bond, chlorinated organics |
Disposal of Untreated Sulfacetamide Waste
If chemical deactivation is not feasible, all sulfacetamide sodium monohydrate waste, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.
Operational Plan:
-
Segregation: Collect all solid and liquid sulfacetamide waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Sulfacetamide Sodium Monohydrate," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Empty Container Disposal
Empty containers that previously held sulfacetamide sodium monohydrate should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste.
Logical Workflow for Sulfacetamide Disposal
Caption: Decision workflow for the proper disposal of sulfacetamide waste.
References
Personal protective equipment for handling Sulfacetamide (sodium monohydrate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sulfacetamide (sodium monohydrate). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Sulfacetamide (sodium monohydrate) is classified as a hazardous substance that can cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Ensure a tight fit to protect against dust and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., impervious gloves) and a lab coat or long-sleeved clothing | Change gloves immediately if contaminated. Wash hands and face thoroughly after handling.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | Work in a fume hood or use local exhaust ventilation to control airborne dust.[5] If a respirator is needed, use a NIOSH/MSHA or European Standard EN 136 approved model.[6] |
Operational Handling and Storage
Handling:
-
Always handle Sulfacetamide in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][5]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Storage:
-
Keep containers tightly closed to prevent contamination and exposure to moisture.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Chemical Spill Response Workflow
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
